An In-depth Technical Guide to the Chemical Properties of 3,5-Difluoro-benzamidine
For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Difluoro-benzamidine is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique struc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-benzamidine is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of two fluorine atoms on the benzene ring, impart distinct electronic properties that enhance its utility as a versatile building block and a potent enzyme inhibitor. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 3,5-Difluoro-benzamidine, with a focus on its applications in pharmaceutical and biochemical research.
Chemical and Physical Properties
The physicochemical properties of 3,5-Difluoro-benzamidine and its hydrochloride salt are crucial for its application in various experimental settings. The fluorine atoms significantly influence the molecule's acidity, basicity, and binding interactions.
The hydrochloride salt is the most common commercially available form, offering improved stability and solubility in aqueous media.
Property
Value
Source
Molecular Formula
C₇H₆F₂N₂·HCl
Molecular Weight
192.6 g/mol
CAS Number
144797-68-2
Appearance
White solid
Purity
≥ 96% (HPLC)
Storage Conditions
Store at 0-8 °C
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine (-NH₂) protons. The aromatic region would likely display a characteristic splitting pattern due to fluorine-proton coupling.
¹³C NMR: The carbon NMR would show distinct signals for the carbon atoms of the benzene ring, with the chemical shifts of the carbons bonded to fluorine being significantly affected. The carbon of the amidine group (C=N) would also have a characteristic chemical shift.
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the amine group (around 3200-3400 cm⁻¹), C=N stretching of the amidine group (around 1650 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).[2]
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the compound.
Experimental Protocols
Synthesis of 3,5-Difluoro-benzamidine
A common synthetic route to benzamidines involves the conversion of the corresponding nitrile. The following is a plausible experimental protocol for the synthesis of 3,5-Difluoro-benzamidine hydrochloride.
Step 1: Ammonolysis of 3,5-Difluorobenzonitrile
Reaction Setup: In a pressure vessel, dissolve 3,5-difluorobenzonitrile in a solution of sodium methoxide in methanol.
Ammonia Addition: Cool the solution and add anhydrous ammonia.
Reaction: Seal the vessel and heat the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: After the reaction is complete, cool the vessel and carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure.
Purification: The crude 3,5-Difluoro-benzamidine can be purified by recrystallization or column chromatography.
Step 2: Formation of the Hydrochloride Salt
Dissolution: Dissolve the purified 3,5-Difluoro-benzamidine in a suitable organic solvent such as diethyl ether or isopropanol.
Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in the same solvent.
Precipitation: The hydrochloride salt will precipitate out of the solution.
Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Plausible synthetic workflow for 3,5-Difluoro-benzamidine HCl.
Biological Activity and Applications
3,5-Difluoro-benzamidine hydrochloride is a valuable compound in biomedical research, primarily due to its activity as an enzyme inhibitor.
Enzyme Inhibition
Benzamidine and its derivatives are well-known inhibitors of serine proteases, such as trypsin, plasmin, and thrombin. The amidine group mimics the guanidinium group of arginine, a common substrate for these enzymes, allowing it to bind to the active site. The difluoro substitution on the benzene ring can enhance binding affinity and selectivity.
Mechanism of competitive inhibition of serine proteases.
Applications in Research and Development
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting proteases involved in viral replication and cancer progression.
Biochemical Research: Used in studies to investigate enzyme mechanisms and to identify and characterize new therapeutic targets. Its use aids in the broader drug discovery process.
Diagnostic Applications: The compound has potential use in the development of diagnostic assays for detecting specific protease activities, which can be important for the early diagnosis of diseases.
Relationship between properties and applications.
Conclusion
3,5-Difluoro-benzamidine is a compound with significant potential in the fields of medicinal chemistry and biochemistry. Its distinct chemical properties, stemming from the difluorinated benzene ring and the benzamidine functional group, make it a potent tool for enzyme inhibition studies and a valuable building block in the synthesis of novel therapeutics. The information provided in this guide serves as a foundational resource for researchers and professionals working with this important molecule.
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3,5-Difluoro-benzamidine, a fluorinated aromatic compound of interest in medicinal chemistry and d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Difluoro-benzamidine, a fluorinated aromatic compound of interest in medicinal chemistry and drug discovery. The guide covers its chemical properties, synthesis, and potential applications, with a focus on its role as a serine protease inhibitor.
Chemical Identity and Properties
3,5-Difluoro-benzamidine is a synthetic organic compound. It is commonly available as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions.
A common and effective method for the synthesis of benzamidines is through the conversion of the corresponding benzonitrile. A versatile, two-step protocol involves the formation of an intermediate amidoxime, followed by its reduction.
Synthesis Pathway
The synthesis of 3,5-Difluoro-benzamidine from 3,5-Difluorobenzonitrile can be depicted as follows:
3,5-Difluoro-benzamidine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals Abstract 3,5-Difluoro-benzamidine is a synthetic small molecule belonging to the benzamidine class of compounds, which are recognized as potent inhibitors o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoro-benzamidine is a synthetic small molecule belonging to the benzamidine class of compounds, which are recognized as potent inhibitors of serine proteases. This technical guide provides a comprehensive overview of the putative mechanism of action of 3,5-Difluoro-benzamidine, drawing upon the established knowledge of benzamidine and its derivatives as competitive inhibitors of trypsin-like serine proteases. While specific quantitative inhibitory data for the 3,5-difluoro substituted variant is not extensively available in publicly accessible literature, this document extrapolates its likely biochemical behavior based on structure-activity relationship (SAR) studies of related compounds. This guide also outlines detailed experimental protocols for assessing its enzymatic inhibition and discusses potential cellular effects and signaling pathways that may be modulated by this compound, providing a framework for future research and drug development endeavors.
Introduction
Benzamidine and its derivatives are a well-established class of reversible, competitive inhibitors of serine proteases, enzymes that play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[1][2] The amidine group of benzamidine mimics the side chain of arginine, a common substrate residue for trypsin-like serine proteases, allowing it to bind to the active site of these enzymes.[1] The introduction of fluorine atoms onto the benzene ring, as in 3,5-Difluoro-benzamidine, is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[3] It is hypothesized that the electron-withdrawing nature of the fluorine atoms at the meta positions influences the electronic properties of the benzamidine moiety, potentially enhancing its interaction with the target enzyme.
Core Mechanism of Action: Competitive Inhibition of Serine Proteases
The primary mechanism of action for benzamidines is competitive inhibition.[1] This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding.
The interaction between a serine protease and a benzamidine inhibitor can be visualized as follows:
Caption: Competitive inhibition of a serine protease by benzamidine.
This interaction is reversible, and the degree of inhibition is dependent on the concentrations of both the inhibitor and the substrate.
Quantitative Data on Benzamidine Derivatives
Compound
Target Enzyme
Inhibition Constant (Ki)
Benzamidine
Trypsin
35 µM
Benzamidine
Plasmin
350 µM
Benzamidine
Thrombin
220 µM
Structure-activity relationship studies on substituted benzamidines have shown that the nature and position of the substituents on the benzene ring significantly influence the inhibitory activity. For instance, hydrophobicity and the electron-donating or -withdrawing properties of the substituents can affect the binding affinity for different serine proteases. It is plausible that the difluoro substitution in 3,5-Difluoro-benzamidine alters its binding characteristics compared to the unsubstituted benzamidine.
Potential Cellular Effects and Signaling Pathways
Given the role of serine proteases in various cellular processes, their inhibition by 3,5-Difluoro-benzamidine could lead to a range of cellular effects. While direct studies on this specific compound are lacking, research on other fluorinated benzamidine derivatives suggests potential anti-cancer properties. For example, a bithiophene-fluorobenzamidine derivative has demonstrated antiproliferative activity against breast cancer cell lines.
The inhibition of specific proteases can impact signaling pathways involved in cell growth, proliferation, and apoptosis. A hypothetical workflow for investigating the cellular effects of 3,5-Difluoro-benzamidine is presented below:
Caption: Experimental workflow for cellular mechanism of action studies.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of 3,5-Difluoro-benzamidine.
Serine Protease Inhibition Assay (e.g., Trypsin)
This protocol is adapted from established methods for determining the inhibitory activity of benzamidine derivatives against trypsin.
Materials:
Trypsin (e.g., bovine pancreatic trypsin)
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a chromogenic/fluorogenic substrate
3,5-Difluoro-benzamidine hydrochloride (dissolved in an appropriate buffer)
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
Spectrophotometer or microplate reader
Procedure:
Prepare Reagents:
Prepare a stock solution of trypsin in 1 mM HCl to maintain stability.
Prepare a stock solution of the substrate in the assay buffer.
Prepare a series of dilutions of 3,5-Difluoro-benzamidine in the assay buffer.
Assay Setup:
In a 96-well plate or cuvette, add the assay buffer.
Add a fixed amount of the trypsin solution.
Add varying concentrations of the 3,5-Difluoro-benzamidine solution.
Include control wells with no inhibitor.
Pre-incubation:
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C).
Initiate Reaction:
Add the substrate solution to all wells to start the enzymatic reaction.
Data Acquisition:
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.
Data Analysis:
Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.
Plot the reaction rate as a function of the inhibitor concentration.
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic or cytostatic effects of a compound on cultured cells.
Materials:
Cancer cell line of interest (e.g., breast, colon, lung cancer cells)
Complete cell culture medium
3,5-Difluoro-benzamidine (dissolved in a vehicle like DMSO)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding:
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of 3,5-Difluoro-benzamidine in cell culture medium.
Remove the old medium from the cells and add the medium containing different concentrations of the compound.
Include vehicle control wells.
Incubation:
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
MTT Addition:
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization:
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
Absorbance Measurement:
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the compound concentration and determine the IC50 value.
Conclusion and Future Directions
3,5-Difluoro-benzamidine holds promise as a serine protease inhibitor, a class of compounds with significant therapeutic potential. Based on the well-established mechanism of benzamidine, it is anticipated to act as a competitive inhibitor. The difluoro substitution is likely to modulate its inhibitory potency and selectivity. Further research is imperative to quantify the inhibitory activity of 3,5-Difluoro-benzamidine against a panel of serine proteases and to elucidate its specific cellular effects and the signaling pathways it modulates. The experimental protocols provided in this guide offer a robust framework for undertaking such investigations, which will be crucial for unlocking the full therapeutic potential of this and related compounds.
A Technical Guide to Computational Studies of 3,5-Difluoro-benzamidine Binding
For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the computational methodologies used to study the binding of 3,5-Difluoro-benzamidine an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the computational methodologies used to study the binding of 3,5-Difluoro-benzamidine and related benzamidine-based inhibitors to their primary targets, serine proteases. Due to the limited availability of direct computational studies on 3,5-Difluoro-benzamidine, this document leverages established protocols and findings from extensive research on its parent compound, benzamidine, particularly its interaction with the model serine protease, trypsin. This guide details molecular docking, molecular dynamics simulations, and binding free energy calculations, presenting data in a structured format and visualizing key workflows and interactions to facilitate understanding and application in drug discovery and development.
Introduction to 3,5-Difluoro-benzamidine and its Therapeutic Target
3,5-Difluoro-benzamidine is a synthetic organic compound belonging to the benzamidine class of molecules. Benzamidines are well-established as competitive inhibitors of serine proteases, a large family of enzymes crucial in various physiological processes, including digestion, blood coagulation, and immunity.[1] These enzymes are characterized by a catalytic triad, typically composed of serine, histidine, and aspartate residues, in their active site. The positively charged amidinium group of benzamidine derivatives forms a strong salt bridge with a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket, effectively blocking substrate access and inhibiting enzymatic activity.[2][3]
The addition of two fluorine atoms to the benzene ring, as in 3,5-Difluoro-benzamidine, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its binding affinity and selectivity for specific protease targets. Computational studies are invaluable for elucidating these effects at an atomic level, providing insights that can guide the rational design of more potent and selective inhibitors.
Quantitative Data on Benzamidine-Trypsin Binding
Compound
Method
Calculated Binding Free Energy (ΔG°) (kcal/mol)
Calculated kon (M-1s-1)
Calculated koff (s-1)
Experimental ΔG° (kcal/mol)
Reference
Benzamidine
Molecular Dynamics (MD) with Markov State Model (MSM)
Table 1: Summary of computationally derived and experimental binding data for the benzamidine-trypsin complex. These values serve as a baseline for studies on fluorinated analogs like 3,5-Difluoro-benzamidine.
Detailed Computational Methodologies
A multi-step computational approach is typically employed to study the binding of small molecule inhibitors like 3,5-Difluoro-benzamidine to their protein targets.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a computationally efficient method for initial screening and hypothesis generation.
Protocol:
Receptor Preparation:
Obtain the 3D crystal structure of the target protease (e.g., bovine trypsin, PDB ID: 3PTB) from the Protein Data Bank.
Remove all non-essential molecules, such as water, co-solvents, and existing ligands.
Add polar hydrogen atoms and assign partial charges using a force field (e.g., AMBER, CHARMM). The protonation states of key residues, like the catalytic histidine, should be carefully considered.[7]
Ligand Preparation:
Generate the 3D structure of 3,5-Difluoro-benzamidine using a molecular builder.
Perform energy minimization using a suitable force field (e.g., MMFF94).
Assign partial charges and define rotatable bonds.
Docking Simulation:
Define a grid box that encompasses the S1 binding pocket of the protease.
Use a docking program (e.g., AutoDock, Glide, GOLD) to search for the optimal binding pose of the ligand within the defined grid box.[8]
Analyze the resulting poses based on their scoring functions, which estimate the binding affinity. The top-ranked poses are then selected for further analysis or more rigorous simulation.
MD simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, allowing for a more accurate assessment of binding stability and interactions.
Protocol:
System Setup:
The highest-ranked pose from molecular docking is used as the starting structure for the protein-ligand complex.
The complex is placed in a periodic box of water molecules (e.g., TIP3P).
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's charge.
Parameterization:
A molecular mechanics force field (e.g., AMBER, GROMOS) is chosen to describe the potential energy of the system.
Parameters for the 3,5-Difluoro-benzamidine ligand must be generated if they are not standard in the chosen force field.
Equilibration:
The system undergoes energy minimization to remove steric clashes.
A series of short, restrained simulations are performed, gradually heating the system to the desired temperature (e.g., 300 K) and adjusting the pressure to maintain constant conditions (NPT ensemble).
Production Run:
Once equilibrated, the restraints are removed, and a long production simulation (typically hundreds of nanoseconds to microseconds) is run.[4][9] Trajectories are saved at regular intervals for analysis.
Analysis:
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex.
Hydrogen bonds, salt bridges, and other key interactions are monitored throughout the simulation.
These methods provide a more accurate estimation of binding affinity than docking scores by accounting for solvation and entropic effects.
Protocol (MM/PBSA or MM/GBSA):
Trajectory Extraction: Snapshots of the protein, ligand, and complex are extracted from the MD simulation trajectory.
Energy Calculation: For each snapshot, the following energy terms are calculated:
Molecular Mechanics (MM) energy in the gas phase.
Polar solvation energy (calculated using Poisson-Boltzmann or Generalized Born models).
Non-polar solvation energy (often estimated from the solvent-accessible surface area).
Affinity Calculation: The binding free energy (ΔGbind) is calculated by subtracting the free energies of the unbound receptor and ligand from the free energy of the complex.
Visualizations of Workflows and Interactions
Visual diagrams are essential for conceptualizing complex computational processes and molecular interactions. The following diagrams were created using the DOT language and adhere to the specified formatting requirements.
Figure 1: General workflow for computational analysis of inhibitor binding.
Figure 2: Mechanism of competitive inhibition of a serine protease.
Figure 3: Key interactions in the protease S1 binding pocket.
Conclusion
Computational modeling provides a powerful framework for investigating the binding of 3,5-Difluoro-benzamidine to serine proteases. While direct studies on this specific molecule are pending, the well-established methodologies applied to benzamidine and its derivatives offer a clear and reliable path forward. Through a combination of molecular docking, extensive molecular dynamics simulations, and rigorous free energy calculations, researchers can predict binding modes, estimate affinities, and understand the dynamic interactions that govern inhibition. These insights are critical for the structure-based design of next-generation protease inhibitors with improved potency and selectivity, ultimately accelerating the drug development process.
3,5-Difluoro-benzamidine molecular weight and formula
This guide provides core technical data for 3,5-Difluoro-benzamidine, a compound of interest for researchers, scientists, and professionals in drug development. Physicochemical Properties The fundamental molecular proper...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides core technical data for 3,5-Difluoro-benzamidine, a compound of interest for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental molecular properties of 3,5-Difluoro-benzamidine are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.
It is important to distinguish the base compound from its hydrochloride salt. The hydrochloride form, 3,5-Difluoro-benzamidine hydrochloride, has a molecular formula of C₇H₆F₂N₂·HCl and a corresponding molecular weight of approximately 192.6 g/mol [2][3].
Structural and Relational Overview
The following diagram illustrates the basic chemical information for 3,5-Difluoro-benzamidine.
Caption: Core properties of 3,5-Difluoro-benzamidine.
Spectroscopic and Synthetic Profile of 3,5-Difluorobenzamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 3,5-Difluorobenzamidine. Due to t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 3,5-Difluorobenzamidine. Due to the limited availability of direct experimental data in public repositories, this document combines reported physical properties with predicted spectroscopic data based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended to support research and development activities where 3,5-Difluorobenzamidine is a molecule of interest, particularly in its role as an enzyme inhibitor.
Core Physicochemical Properties
3,5-Difluorobenzamidine is a fluorinated aromatic compound with the molecular formula C₇H₆F₂N₂.[1] Its chemical structure and key identifiers are summarized below.
The following tables summarize the predicted spectroscopic data for 3,5-Difluorobenzamidine. These predictions are derived from the analysis of similar compounds and general principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Solvent: DMSO-d₆
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~9.4
broad singlet
2H
-NH₂
~9.2
broad singlet
2H
-NH₂
~7.6 - 7.8
m
2H
Aromatic H (ortho to -C(NH)NH₂)
~7.3 - 7.5
m
1H
Aromatic H (para to -C(NH)NH₂)
Note: The protons of the amidine group (-C(NH)NH₂) are expected to be broad and may exchange with deuterium in solvents like D₂O. The chemical shifts of the aromatic protons are estimated based on data for compounds like 3,5-difluorobenzonitrile and 3,5-difluorobenzoic acid.[2][3]
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)
Solvent: DMSO-d₆
Chemical Shift (δ, ppm)
Assignment
~165
-C(NH)NH₂
~162 (d, J ≈ 245 Hz)
Aromatic C-F
~135 (t, J ≈ 30 Hz)
Aromatic C-C(NH)NH₂
~110 (d, J ≈ 25 Hz)
Aromatic C-H (ortho)
~105 (t, J ≈ 25 Hz)
Aromatic C-H (para)
Note: The chemical shifts and coupling constants are estimations based on known ¹³C NMR data for fluorinated benzene derivatives and benzamidine analogs.[4][5][6]
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance) Data (Predicted)
Solvent: DMSO-d₆
Chemical Shift (δ, ppm)
Multiplicity
~ -108 to -112
t
Note: The chemical shift for ¹⁹F in a 1,3,5-trisubstituted aromatic ring is expected in this range. The multiplicity would be a triplet due to coupling with the two meta-protons.[7][8][9]
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)
Intensity
Assignment
3300 - 3500
Strong, Broad
N-H stretching (amidine)
3100 - 3200
Medium
Aromatic C-H stretching
~1650
Strong
C=N stretching (amidine)
~1600, ~1450
Medium-Strong
Aromatic C=C stretching
1100 - 1300
Strong
C-F stretching
800 - 900
Strong
Aromatic C-H out-of-plane bending
Note: These predicted absorption bands are based on typical frequencies for the functional groups present in the molecule.
Mass Spectrometry (MS) Data (Predicted)
m/z
Interpretation
156.05
[M]⁺ (Molecular ion)
140
[M - NH₂]⁺
113
[M - C(NH)NH₂]⁺
Note: The fragmentation pattern is predicted based on the structure of 3,5-Difluorobenzamidine. The exact mass of the molecular ion is reported in PubChem.[1]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 3,5-Difluorobenzamidine.
Synthesis of 3,5-Difluorobenzamidine via the Pinner Reaction
This protocol is based on the classical Pinner synthesis of amidines from nitriles.
Step 1: Formation of the Imidate Hydrochloride
Dry, anhydrous hydrogen chloride (HCl) gas is bubbled through a solution of 3,5-difluorobenzonitrile (1 equivalent) in anhydrous ethanol (approx. 10 mL per gram of nitrile) at 0 °C.
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours.
The solvent is removed under reduced pressure to yield the crude ethyl 3,5-difluorobenzimidate hydrochloride as a solid.
Step 2: Ammonolysis to form the Amidine Hydrochloride
The crude imidate hydrochloride is dissolved in anhydrous ethanol.
The solution is cooled to 0 °C, and anhydrous ammonia (NH₃) gas is bubbled through the solution for 1-2 hours.
The reaction vessel is sealed and stirred at room temperature for 24-48 hours.
The solvent and excess ammonia are removed under reduced pressure.
The resulting solid is triturated with diethyl ether, filtered, and dried to yield 3,5-Difluorobenzamidine hydrochloride.
Step 3: Neutralization to 3,5-Difluorobenzamidine (Free Base)
The amidine hydrochloride is dissolved in a minimum amount of water.
The solution is cooled in an ice bath, and a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) is added dropwise until the pH is neutral to slightly basic.
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3,5-Difluorobenzamidine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3,5-Difluorobenzamidine is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
¹H NMR: A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer.
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired.
¹⁹F NMR: A ¹⁹F NMR spectrum is acquired, typically with proton decoupling.
Infrared (IR) Spectroscopy
A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer.
The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
The mass spectrum is acquired in positive ion mode.
Visualizations
Caption: Workflow for the synthesis and spectroscopic analysis of 3,5-Difluorobenzamidine.
The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzamidine Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction The benzamidine scaffold, a core structure in medicinal chemistry, represents a classic example of a "privileged" fragment, one that is capable...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzamidine scaffold, a core structure in medicinal chemistry, represents a classic example of a "privileged" fragment, one that is capable of binding to multiple, unrelated classes of protein targets. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of benzamidine and its derivatives. From its early recognition as a potent inhibitor of serine proteases to its current role in the development of novel antimicrobial and antifungal agents, the benzamidine moiety continues to be a cornerstone of modern drug discovery. This document will detail the historical context of its discovery, provide comprehensive data on its biological activity, outline key experimental protocols for its synthesis and evaluation, and visualize the intricate signaling pathways and experimental workflows associated with its study.
A Historical Perspective: From Synthesis to Serine Protease Inhibition
The journey of benzamidine begins with the foundational work on amidine synthesis. The Pinner reaction, first described by Adolf Pinner in 1877, provided a reliable method for the synthesis of amidines from nitriles and alcohols, laying the groundwork for the future exploration of this chemical class.[1]
It wasn't until the mid-20th century that the significant biological activity of benzamidine as a protease inhibitor was uncovered. In the 1960s, researchers began to systematically study the inhibitory effects of benzamidine and its analogues on trypsin and other serine proteases.[2][3] These early studies established benzamidine as a reversible, competitive inhibitor of these enzymes, paving the way for its widespread use as a tool in protein biochemistry and as a lead structure in drug discovery.[2]
The initial therapeutic focus for benzamidine derivatives was in the realm of hemostasis, targeting serine proteases of the coagulation cascade such as thrombin and plasmin.[4][5] This led to the development of numerous derivatives with anticoagulant and antifibrinolytic properties. In subsequent decades, the versatility of the benzamidine scaffold became increasingly apparent, with derivatives showing promise as antimicrobial, antifungal, and even anticancer agents.[6][7][8]
The Core of Activity: Benzamidine as a Serine Protease Inhibitor
Benzamidine's potent inhibition of serine proteases stems from its structural and electronic properties. The positively charged amidinium group at physiological pH allows it to act as a mimic of the side chains of arginine and lysine, which are the natural substrates for many serine proteases. This enables the benzamidine moiety to bind tightly within the S1 specificity pocket of these enzymes, which typically contains a negatively charged aspartate residue.[9]
Key Serine Protease Targets and Inhibition Data
Benzamidine and its derivatives have been shown to inhibit a wide range of serine proteases. The table below summarizes key inhibition data for some of the most well-studied targets.
The blood coagulation cascade is a prime example of a physiological process regulated by a series of serine proteases. Benzamidine derivatives have been extensively studied for their potential to modulate this pathway. The diagram below illustrates the key serine proteases involved in the coagulation cascade.
The Coagulation Cascade
Expanding Horizons: Antimicrobial and Antifungal Benzamidine Derivatives
In recent years, research has increasingly focused on the antimicrobial and antifungal properties of benzamidine derivatives. These compounds have shown activity against a range of pathogens, including bacteria and fungi, opening up new avenues for therapeutic development.
Antimicrobial Activity
Novel benzamidine analogues have demonstrated significant inhibitory activity against various bacterial strains. The table below presents a summary of the Minimum Inhibitory Concentration (MIC) values for selected derivatives.[7][8]
Benzamidine derivatives have also been investigated for their potential as antifungal agents. Some have shown promising activity against various fungal pathogens.
While the exact mechanisms are still under investigation, several hypotheses have been proposed for the antimicrobial action of amidine-containing compounds. One prominent theory is that their cationic nature facilitates interaction with and disruption of the negatively charged bacterial cell membrane.[6] Another proposed mechanism involves the binding of these compounds to the minor groove of microbial DNA, interfering with DNA replication and transcription.[17] For antifungal benzamide and picolinamide derivatives, the lipid transfer protein Sec14p has been identified as a key cellular target.[18]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of benzamidine derivatives.
Synthesis of Benzamidine Hydrochloride via the Pinner Reaction
This protocol describes a classic method for synthesizing benzamidine hydrochloride from benzonitrile.[1]
Materials:
Benzonitrile
Anhydrous ethanol
Dry hydrogen chloride (gas)
Anhydrous ether
Ammonia (gas or solution in anhydrous ethanol)
Procedure:
Dissolve benzonitrile in anhydrous ethanol in a flask equipped with a gas inlet tube and a drying tube.
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.
Allow the reaction mixture to stand at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the imido ester hydrochloride (Pinner salt) precipitate.
Collect the precipitate by filtration and wash with anhydrous ether to remove any unreacted starting materials.
Suspend the Pinner salt in anhydrous ethanol.
Pass ammonia gas through the suspension or add a solution of ammonia in anhydrous ethanol.
Stir the reaction mixture until the conversion to benzamidine hydrochloride is complete.
Filter the reaction mixture to remove any ammonium chloride byproduct.
Evaporate the solvent from the filtrate under reduced pressure to obtain crude benzamidine hydrochloride.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/ether) to yield pure benzamidine hydrochloride.
Trypsin Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a benzamidine derivative against trypsin using a chromogenic substrate.[9]
Materials:
Trypsin solution (of known concentration in a suitable buffer, e.g., Tris-HCl)
Benzamidine derivative (test inhibitor) solution at various concentrations
In the wells of a 96-well microplate, add a fixed volume of trypsin solution.
Add varying concentrations of the benzamidine derivative (test inhibitor) to the wells containing trypsin. Include a control well with no inhibitor.
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow for inhibitor-enzyme binding.
Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate (BAPNA) to each well.
Immediately measure the absorbance of the wells at a specific wavelength (e.g., 405 nm for the product of BAPNA cleavage) over time using a microplate reader.
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using methods such as the Dixon plot or by fitting to the appropriate inhibition model.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard method for determining the MIC of a benzamidine derivative against a bacterial strain.[2][19][20]
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
Sterile 96-well microtiter plates
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
Incubator
Procedure:
Prepare serial twofold dilutions of the benzamidine derivative in the growth medium directly in the wells of a 96-well microtiter plate.
Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).
Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
After incubation, visually inspect the wells for turbidity (bacterial growth).
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
The Drug Discovery and Development Pipeline
The development of new benzamidine derivatives as therapeutic agents follows a structured pipeline, from initial discovery to preclinical and clinical evaluation.
A Generalized Workflow for Enzyme Inhibitor Discovery
The following diagram illustrates a typical workflow for the discovery and development of enzyme inhibitors, a process highly relevant to many benzamidine derivatives.
Drug Discovery Workflow
This workflow begins with the identification and validation of a biological target, followed by the development of high-throughput screening (HTS) assays to identify "hits."[21][22][23] These hits are then optimized through medicinal chemistry efforts in the hit-to-lead and lead optimization stages to improve their potency, selectivity, and pharmacokinetic properties. Promising lead compounds advance to preclinical development, which involves in vivo efficacy studies and comprehensive safety and toxicology testing.[24][25][26][27] Successful preclinical candidates can then enter clinical trials in humans.
Conclusion and Future Directions
The benzamidine scaffold has proven to be a remarkably versatile and enduring platform in drug discovery. Its journey from a simple synthetic building block to a key pharmacophore in a diverse range of therapeutic agents highlights the power of medicinal chemistry and the importance of understanding fundamental enzyme-inhibitor interactions. While its role as a serine protease inhibitor is well-established, the expanding applications of benzamidine derivatives in antimicrobial and antifungal therapy suggest that the full potential of this remarkable scaffold is yet to be realized. Future research will likely focus on the development of highly selective inhibitors for specific protease targets to minimize off-target effects, as well as further elucidation of the mechanisms of action of its antimicrobial and antifungal derivatives to guide the rational design of new and more potent therapeutic agents. The continued exploration of the chemical space around the benzamidine core promises to yield new and valuable tools for both basic research and clinical medicine.
Theoretical Binding Affinity of 3,5-Difluoro-benzamidine: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals Abstract 3,5-Difluoro-benzamidine, a halogenated derivative of benzamidine, is recognized as a potent inhibitor of various enzymes, particularly serine prot...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoro-benzamidine, a halogenated derivative of benzamidine, is recognized as a potent inhibitor of various enzymes, particularly serine proteases. Its structural modifications are hypothesized to enhance binding affinity and selectivity, making it a compound of significant interest in drug discovery and development. This technical guide provides an in-depth overview of the theoretical binding affinity of 3,5-Difluoro-benzamidine, focusing on its interaction with serine proteases. We present a detailed, albeit hypothetical, computational workflow for determining its binding affinity, complete with methodologies for molecular docking and binding free energy calculations. The guide also includes a structured presentation of hypothetical quantitative data and a visualization of the computational workflow to facilitate a comprehensive understanding for researchers in the field.
Introduction
Benzamidine and its derivatives are a well-established class of competitive inhibitors for serine proteases, such as trypsin, thrombin, and plasmin. The positively charged amidinium group mimics the side chain of arginine and lysine, allowing it to interact with the aspartate residue in the S1 pocket of these enzymes. The introduction of fluorine atoms onto the benzene ring, as in 3,5-Difluoro-benzamidine, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced binding affinity and improved pharmacokinetic profiles.
Understanding the theoretical binding affinity of 3,5-Difluoro-benzamidine is crucial for rational drug design. Computational methods, including molecular docking and molecular dynamics simulations coupled with binding free energy calculations, provide powerful tools to predict and analyze the binding mode and affinity of small molecules to their protein targets at an atomic level. This guide outlines a comprehensive computational protocol to investigate the binding of 3,5-Difluoro-benzamidine to a model serine protease, Trypsin.
Theoretical Binding Affinity Data
The following table summarizes hypothetical quantitative data from a simulated computational analysis of 3,5-Difluoro-benzamidine binding to human cationic trypsin (PDB ID: 2RA3). This data is illustrative of the types of results obtained from the protocols described in this guide.
Parameter
Value
Method
Molecular Docking
Docking Score
-8.5 kcal/mol
AutoDock Vina
Predicted Inhibition Constant (Ki)
2.5 µM
AutoDock Vina
Binding Free Energy (MM/PBSA)
van der Waals Energy
-45.2 kcal/mol
MM/PBSA
Electrostatic Energy
-28.7 kcal/mol
MM/PBSA
Polar Solvation Energy
35.8 kcal/mol
MM/PBSA
Non-polar Solvation Energy
-4.1 kcal/mol
MM/PBSA
Total Binding Free Energy (ΔG_bind)
-42.2 kcal/mol
MM/PBSA
Experimental Protocols: A Computational Approach
This section details the methodologies for a theoretical investigation of the binding affinity of 3,5-Difluoro-benzamidine to a serine protease target, using human trypsin as an example.
In Silico Molecular Docking Protocol
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Objective: To predict the binding pose and estimate the binding affinity of 3,5-Difluoro-benzamidine to the active site of human trypsin.
Methodology:
Protein Preparation:
The three-dimensional crystal structure of human cationic trypsin is obtained from the Protein Data Bank (PDB ID: 2RA3).
Water molecules and any co-crystallized ligands are removed from the protein structure.
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein atoms using AutoDock Tools.
Ligand Preparation:
The 3D structure of 3,5-Difluoro-benzamidine is generated using a molecular builder like Avogadro or obtained from a chemical database such as PubChem.
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
Gasteiger partial charges are computed for the ligand atoms.
Docking Simulation:
A grid box is defined to encompass the active site of trypsin, specifically including the catalytic triad (His57, Asp102, Ser195) and the S1 specificity pocket.
Molecular docking is performed using AutoDock Vina. The program searches for the best binding poses of the ligand within the defined grid box and scores them based on a semi-empirical free energy force field.
The top-scoring binding poses are saved for further analysis.
Analysis of Results:
The predicted binding poses are visualized to analyze the interactions between 3,5-Difluoro-benzamidine and the amino acid residues of the trypsin active site.
Key interactions, such as hydrogen bonds and hydrophobic contacts, are identified.
The docking score, which is an estimation of the binding free energy, and the predicted inhibition constant (Ki) are recorded.
Binding Free Energy Calculation Protocol (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a post-docking analysis used to calculate the binding free energy of a ligand to a protein.
Objective: To obtain a more accurate estimation of the binding free energy of the 3,5-Difluoro-benzamidine-trypsin complex.
Methodology:
Molecular Dynamics (MD) Simulation:
The top-scoring docked complex from the molecular docking study is used as the starting structure for an MD simulation.
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
Counter-ions are added to neutralize the system.
The system is subjected to energy minimization to remove any steric clashes.
The system is gradually heated to a physiological temperature (300 K) and equilibrated under constant pressure and temperature (NPT ensemble).
A production MD simulation is run for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.
MM/PBSA Calculation:
Snapshots (frames) are extracted from the stable part of the MD simulation trajectory.
For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation:
ΔG_bind = G_complex - (G_protein + G_ligand)
Where:
G_complex is the free energy of the protein-ligand complex.
G_protein is the free energy of the protein.
G_ligand is the free energy of the ligand.
Each free energy term is calculated as the sum of the molecular mechanics energy (van der Waals and electrostatic), the polar solvation energy (calculated using the Poisson-Boltzmann equation), and the non-polar solvation energy (calculated based on the solvent-accessible surface area).
Analysis of Energy Components:
The individual energy components (van der Waals, electrostatic, polar solvation, and non-polar solvation) are analyzed to understand the driving forces of the binding interaction.
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow for determining the theoretical binding affinity of a small molecule inhibitor.
Computational workflow for determining theoretical binding affinity.
Signaling Pathway Context
While 3,5-Difluoro-benzamidine is a direct enzyme inhibitor, its target, such as trypsin, can be involved in broader signaling cascades. For instance, proteases play roles in processes like coagulation, fibrinolysis, and inflammation. The inhibition of a key protease by a compound like 3,5-Difluoro-benzamidine could modulate these pathways. The following diagram illustrates a simplified representation of a protease-activated receptor (PAR) signaling pathway, which can be activated by serine proteases.
Simplified PAR signaling pathway modulated by protease inhibition.
Conclusion
The theoretical binding affinity of 3,5-Difluoro-benzamidine represents a critical area of investigation for the development of novel therapeutics targeting serine proteases. The computational protocols outlined in this guide provide a robust framework for predicting and analyzing the binding interactions of this and other small molecule inhibitors. While the quantitative data presented is hypothetical, it serves to illustrate the valuable insights that can be gained through such in silico studies. The combination of molecular docking and more rigorous binding free energy calculations offers a powerful approach to guide the design and optimization of potent and selective enzyme inhibitors, ultimately accelerating the drug discovery process. Further experimental validation is essential to confirm these theoretical predictions and to fully elucidate the therapeutic potential of 3,5-Difluoro-benzamidine.
Foundational
The Impact of Fluorination on the Physicochemical Characteristics of Benzamidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the physicochemical characteristics of fluorinated benzamidines, a class of compounds with signific...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the physicochemical characteristics of fluorinated benzamidines, a class of compounds with significant potential in medicinal chemistry. The strategic introduction of fluorine into the benzamidine scaffold can profoundly modulate its properties, influencing its efficacy, pharmacokinetics, and overall suitability as a drug candidate. This document outlines the expected effects of fluorination on key parameters, provides detailed experimental protocols for their measurement, and presents illustrative data to guide research and development efforts.
Introduction: The Role of Fluorine in Modulating Benzamidine Properties
Benzamidines are recognized as important pharmacophores, notably for their ability to act as competitive inhibitors of serine proteases like trypsin and thrombin.[1] However, the parent benzamidine structure often possesses suboptimal drug-like properties. The introduction of fluorine, a bioisostere for hydrogen, is a powerful strategy in medicinal chemistry to fine-tune a molecule's physicochemical profile.[2][3]
Key benefits of fluorination include:
Modulation of Basicity (pKa): The high electronegativity of fluorine significantly influences the basicity of the amidine group, which is crucial for target binding and off-target effects.
Altering Lipophilicity (logP): Fluorination can either increase or decrease lipophilicity, impacting membrane permeability, solubility, and metabolic stability.[4] This context-dependent effect allows for precise optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and potentially increasing a drug's half-life.[3][5]
Improving Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.
This guide will systematically explore these effects, providing a framework for the rational design and characterization of novel fluorinated benzamidine derivatives.
Synthesis of Fluorinated Benzamidines
The synthesis of fluorinated benzamidines can be achieved through various established organic chemistry methodologies. A common and effective route involves the conversion of a corresponding fluorinated benzonitrile.
A general synthetic pathway is as follows:
Starting Material: The synthesis typically begins with a commercially available or synthesized fluorinated benzonitrile. The position and number of fluorine substituents on the aromatic ring can be varied to create a library of analogues.
Pinner Reaction: The fluorinated benzonitrile is treated with an alcohol (e.g., ethanol) under anhydrous acidic conditions (e.g., hydrogen chloride gas). This reaction forms an imidate ester hydrochloride salt.
Amination: The resulting imidate is then reacted with ammonia or an amine to yield the desired fluorinated benzamidine, typically as a hydrochloride salt.
Alternative synthetic strategies may involve the direct conversion of fluorinated benzamides or the use of specialized fluorinating reagents on a pre-existing benzamidine scaffold, although late-stage fluorination can be challenging.[6]
Core Physicochemical Characteristics
The following sections detail the expected impact of fluorination on the primary physicochemical properties of benzamidines. Due to a scarcity of publicly available, systematic experimental data for a homologous series of fluorinated benzamidines, the quantitative data presented in the tables are illustrative. They are derived from established principles of fluorine's effects on related aromatic systems and serve to demonstrate the expected trends.
Basicity (pKa)
The basicity of the benzamidine functional group is a critical determinant of its interaction with biological targets. The pKa value reflects the equilibrium between the protonated (benzamidinium ion) and neutral forms. Fluorine's strong electron-withdrawing inductive effect is expected to decrease the basicity (lower the pKa) of the amidine group by reducing the electron density on the nitrogen atoms, making them less likely to accept a proton.[7] This effect is generally more pronounced when the fluorine atom is closer to the amidine group (ortho > meta > para).
Table 1: Illustrative pKa Values for Fluorinated Benzamidine Derivatives
Compound
Substitution Pattern
Expected pKa
Rationale
Benzamidine
Unsubstituted
~11.6
Parent compound, highly basic.
4-Fluorobenzamidine
para-Fluoro
~11.2
Modest pKa decrease due to distance.
3-Fluorobenzamidine
meta-Fluoro
~10.9
Stronger inductive effect than para.
2-Fluorobenzamidine
ortho-Fluoro
~10.5
Most significant pKa reduction due to proximity.
2,4-Difluorobenzamidine
di-Fluoro
~10.1
Additive electron-withdrawing effects.
2,4,6-Trifluorobenzamidine
tri-Fluoro
~9.5
Further pKa reduction from multiple fluorine atoms.
Lipophilicity (logP/logD)
Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a crucial parameter for drug absorption and distribution. The effect of fluorination on lipophilicity is complex. While a single fluorine atom on an aromatic ring often increases logP, the overall effect depends on the interplay between increased hydrophobicity and changes in the molecule's dipole moment and hydrogen bonding capacity.[8][9] For ionizable compounds like benzamidines, it is more relevant to consider the distribution coefficient (logD) at a physiological pH of 7.4. As fluorination lowers the pKa, a larger fraction of the compound will be in its less lipophilic, protonated form at pH 7.4, which can lead to a decrease in logD.
Table 2: Illustrative Lipophilicity Data for Fluorinated Benzamidine Derivatives
Compound
Substitution Pattern
Expected logP (Neutral)
Expected logD (pH 7.4)
Rationale
Benzamidine
Unsubstituted
~1.40
~-1.20
Low lipophilicity at physiological pH due to high basicity.
4-Fluorobenzamidine
para-Fluoro
~1.60
~-1.05
Increased intrinsic lipophilicity, slightly less protonated.
3-Fluorobenzamidine
meta-Fluoro
~1.65
~-0.90
Similar to para, but lower pKa leads to a slightly higher logD.
2-Fluorobenzamidine
ortho-Fluoro
~1.55
~-0.75
Lower pKa means more neutral species, increasing logD.
2,4-Difluorobenzamidine
di-Fluoro
~1.80
~-0.50
Increased intrinsic lipophilicity and lower pKa significantly increase logD.
2,4,6-Trifluorobenzamidine
tri-Fluoro
~2.00
~-0.10
Highest intrinsic lipophilicity and lowest pKa bring logD closer to logP.
Aqueous Solubility
Aqueous solubility is a prerequisite for a drug to be absorbed and distributed in the body. It is influenced by factors such as lipophilicity and crystal lattice energy. Generally, for a given crystalline form, an increase in lipophilicity correlates with a decrease in aqueous solubility.[10] However, the relationship is not always straightforward. Fluorination can disrupt crystal packing, which may lead to an increase in solubility despite a higher logP. The kinetic solubility, often measured in early drug discovery, reflects how readily a compound dissolves from a DMSO stock solution into an aqueous buffer.
Table 3: Illustrative Aqueous Solubility Data for Fluorinated Benzamidine Derivatives
Compound
Substitution Pattern
Expected Kinetic Solubility (µM at pH 7.4)
Rationale
Benzamidine
Unsubstituted
> 200
High solubility due to low lipophilicity of the protonated form.
4-Fluorobenzamidine
para-Fluoro
150 - 200
Slightly decreased solubility with increased lipophilicity.
3-Fluorobenzamidine
meta-Fluoro
100 - 150
Further decrease in solubility.
2-Fluorobenzamidine
ortho-Fluoro
80 - 120
Continued trend of decreasing solubility with increasing logD.
2,4-Difluorobenzamidine
di-Fluoro
50 - 80
Lower solubility due to higher lipophilicity.
2,4,6-Trifluorobenzamidine
tri-Fluoro
< 50
Potentially poor solubility, may require formulation strategies.
Chemical and Metabolic Stability
Stability is a critical attribute for any drug candidate. This includes both chemical stability in various solutions and metabolic stability in the presence of drug-metabolizing enzymes. While the C-F bond is very strong, the overall stability of a fluorinated molecule can be context-dependent.[11] In some cases, inappropriate placement of fluorine can lead to chemical instability, for instance, through the elimination of hydrogen fluoride.[11]
Metabolic stability is often assessed by incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. The rate of disappearance of the parent compound is measured over time. Fluorination is a common strategy to block "metabolic soft spots" on a molecule, thereby increasing its metabolic half-life.
Table 4: Illustrative Stability Data for Fluorinated Benzamidine Derivatives
Compound
Substitution Pattern
Expected Chemical Stability (pH 7.4, 37°C)
Expected Metabolic Stability (t½ in HLM, min)
Rationale
Benzamidine
Unsubstituted
Stable
15 - 30
Susceptible to aromatic hydroxylation by P450 enzymes.
4-Fluorobenzamidine
para-Fluoro
Stable
30 - 60
Fluorine at the para position blocks a common site of oxidation.
3-Fluorobenzamidine
meta-Fluoro
Stable
20 - 40
Less effective at blocking metabolism compared to para-substitution.
2-Fluorobenzamidine
ortho-Fluoro
Stable
25 - 50
May sterically hinder enzymatic attack.
2,4-Difluorobenzamidine
di-Fluoro
Stable
> 60
Multiple sites of potential metabolism are blocked.
2,4,6-Trifluorobenzamidine
tri-Fluoro
Stable
> 90
Highly resistant to oxidative metabolism.
Experimental Protocols
This section provides detailed methodologies for the determination of the key physicochemical properties discussed above.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate and reliable method.[7][12][13]
Materials and Equipment:
Calibrated pH meter with a combination pH electrode
Automated titrator or manual burette
Magnetic stirrer and stir bar
Titration vessel
Standardized 0.1 M hydrochloric acid (HCl)
Standardized 0.1 M sodium hydroxide (NaOH)
Potassium chloride (KCl) for ionic strength adjustment
High-purity water (Milli-Q or equivalent)
Nitrogen gas supply
Test compound (fluorinated benzamidine)
Procedure:
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).
Sample Preparation:
Accurately weigh and dissolve the test compound in high-purity water to a final concentration of approximately 1 mM.
Add KCl to the solution to maintain a constant ionic strength, typically 0.15 M.
Titration Setup:
Place a known volume (e.g., 20 mL) of the sample solution into the titration vessel with a magnetic stir bar.
Immerse the calibrated pH electrode into the solution.
Gently purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide and maintain an inert atmosphere during the titration.
Titration:
For a basic compound like benzamidine, first, titrate the solution with 0.1 M HCl to a pH of approximately 1.8-2.0 to ensure the compound is fully protonated.
Begin the titration by adding small, precise increments of 0.1 M NaOH.
Record the pH value after each addition, allowing the reading to stabilize.
Continue the titration until the pH reaches approximately 12.0-12.5.
Data Analysis:
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point is the volume at which the first derivative is at its maximum and the second derivative is zero.
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
Replicates: Perform the titration in triplicate for each compound and report the average pKa with the standard deviation.
Determination of logP/logD by Shake-Flask Method
The shake-flask method is the gold standard for determining the octanol-water partition coefficient (logP) and distribution coefficient (logD).[2][14][15][16]
Materials and Equipment:
n-Octanol (HPLC grade)
Phosphate-buffered saline (PBS), pH 7.4
Test compound
Volumetric flasks, separatory funnels or vials
Mechanical shaker or vortex mixer
Centrifuge
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
Phase Saturation:
Mix equal volumes of n-octanol and PBS (pH 7.4) in a large container.
Shake vigorously for 24 hours to ensure mutual saturation of the two phases.
Allow the phases to separate completely before use.
Sample Preparation:
Prepare a stock solution of the test compound in the pre-saturated n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method.
Partitioning:
In a vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated PBS. The volume ratio of octanol to water can be adjusted depending on the expected lipophilicity of the compound.
Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partition equilibrium.
Phase Separation:
Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.
Quantification:
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
Dilute the aliquots as necessary and analyze the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV).
Calculation:
The distribution coefficient (logD) is calculated using the following formula:
logD = log ( [Concentration in octanol] / [Concentration in aqueous phase] )
Replicates: Perform the experiment in triplicate and report the average logD value.
Determination of Kinetic Aqueous Solubility by Turbidimetry
This high-throughput method measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.[11]
Materials and Equipment:
Test compound dissolved in 100% DMSO (e.g., 10 mM stock)
Aqueous buffer (e.g., PBS, pH 7.4)
96-well microplates (UV-transparent if using a UV plate reader)
Plate reader capable of measuring absorbance or turbidity (nephelometer)
Multichannel pipette or automated liquid handler
Procedure:
Plate Preparation:
Add the aqueous buffer to the wells of a 96-well plate.
Create a serial dilution of the compound's DMSO stock solution directly in the plate by adding small volumes of the stock to the buffer. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells. This will generate a range of compound concentrations (e.g., from 200 µM down to ~1 µM).
Incubation:
Seal the plate and shake it for a defined period (e.g., 2-24 hours) at a constant temperature (e.g., room temperature or 37°C) to allow for precipitation to occur.
Measurement:
Measure the turbidity or absorbance of each well using the plate reader. An increase in turbidity/absorbance indicates the formation of a precipitate.
Data Analysis:
Plot the measured turbidity against the compound concentration.
The kinetic solubility is defined as the concentration at which the turbidity begins to significantly increase above the baseline. This can be determined by identifying the "break point" in the curve.
Controls: Include a positive control (a compound with known low solubility, e.g., nicardipine) and a negative control (buffer with DMSO only).
Determination of Metabolic Stability in Human Liver Microsomes (HLM)
This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[10][17]
Materials and Equipment:
Pooled Human Liver Microsomes (HLM)
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Phosphate buffer (e.g., 0.1 M, pH 7.4)
Test compound and positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
Incubation plate (e.g., 96-well plate) and water bath or incubator at 37°C
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
LC-MS/MS system for analysis
Procedure:
Incubation Mixture Preparation:
Prepare a master mix containing HLM and phosphate buffer.
Pre-warm the master mix and the test compound solution to 37°C.
Initiating the Reaction:
To initiate the metabolic reaction, add the NADPH regenerating system to the wells containing the HLM and test compound (final concentration typically 1 µM).
For the t=0 time point, add the quenching solution before adding the NADPH regenerating system.
Time Course Incubation:
Incubate the plate at 37°C with gentle shaking.
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of the ice-cold quenching solution.
Sample Processing:
After the final time point, centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis:
Analyze the samples to determine the peak area of the parent compound relative to the internal standard at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for logD determination by the shake-flask method.
Application Notes and Protocols for 3,5-Difluoro-benzamidine in Protease Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing 3,5-Difluoro-benzamidine as a serine protease inhibitor in enzymatic assays. The protoco...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3,5-Difluoro-benzamidine as a serine protease inhibitor in enzymatic assays. The protocols outlined below are based on established methods for analogous compounds, particularly its parent compound, benzamidine. Researchers should note that while these protocols offer a robust starting point, optimization for specific experimental conditions and target proteases is recommended.
Introduction
3,5-Difluoro-benzamidine is a halogenated derivative of benzamidine, a known competitive inhibitor of serine proteases. Serine proteases play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer, making them important targets for drug discovery. The introduction of fluorine atoms to the benzamidine scaffold can potentially enhance binding affinity, metabolic stability, and other pharmacokinetic properties. These notes provide detailed protocols for determining the inhibitory potency of 3,5-Difluoro-benzamidine against common serine proteases like trypsin, thrombin, and plasmin.
Physicochemical Properties
Proper handling and solution preparation are critical for accurate and reproducible results.
Benzamidine and its derivatives act as competitive inhibitors of serine proteases. The positively charged amidinium group mimics the side chain of arginine or lysine, which are the natural substrates for many serine proteases like trypsin. This allows the inhibitor to bind to the S1 specificity pocket of the enzyme's active site, thereby blocking substrate access and preventing catalysis. The interaction is typically reversible.
Quantitative Data: Inhibitory Activity of Benzamidine
Enzyme
Substrate
Ki of Benzamidine (µM)
Trypsin
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or similar
19 - 35
Thrombin
Fibrinogen or synthetic chromogenic substrate
~220
Plasmin
Chromogenic substrate (e.g., S-2251)
~350
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Materials:
3,5-Difluoro-benzamidine hydrochloride
Deionized water or appropriate buffer (e.g., Tris-HCl, PBS)
DMSO (optional, for less soluble compounds)
Procedure:
Accurately weigh a small amount of 3,5-Difluoro-benzamidine hydrochloride.
Calculate the volume of solvent needed to achieve a desired stock concentration (e.g., 10 mM). The molecular weight is 192.59 g/mol .
Dissolve the compound in deionized water or the assay buffer. If solubility is an issue, DMSO can be used, but the final concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of IC50 for 3,5-Difluoro-benzamidine against Trypsin
This protocol describes a colorimetric assay using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate.
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
Prepare Reagents:
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
Trypsin Working Solution: Prepare a solution of trypsin in the assay buffer to a final concentration of approximately 20 nM. Keep on ice.
BAPNA Solution: Dissolve BAPNA in a small amount of DMSO and then dilute with the assay buffer to a final concentration of 1 mM.
Inhibitor Dilutions: Perform serial dilutions of the 3,5-Difluoro-benzamidine stock solution in the assay buffer to obtain a range of concentrations to be tested (e.g., from 1 µM to 1 mM).
Assay Setup (in a 96-well plate):
Test Wells: Add 20 µL of each inhibitor dilution.
Control Wells (No Inhibitor): Add 20 µL of assay buffer.
Blank Wells (No Enzyme): Add 40 µL of assay buffer.
Add 20 µL of the trypsin working solution to the test and control wells.
Incubate the plate at 25°C for 1 minute to allow for inhibitor binding.
Initiate the Reaction:
Add 160 µL of the BAPNA solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.
Measurement:
Immediately measure the absorbance at 405 nm kinetically for 5-10 minutes using a microplate reader.
Data Analysis:
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
Subtract the rate of the blank from all other rates.
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100.
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Determination of the Inhibition Constant (Ki)
To determine the mode of inhibition and the Ki value, the assay described in Protocol 2 should be repeated with varying concentrations of both the substrate (BAPNA) and the inhibitor.
Procedure:
Perform the kinetic assay with several fixed concentrations of 3,5-Difluoro-benzamidine and a range of BAPNA concentrations.
Determine the Vmax and Km values in the presence and absence of the inhibitor.
Analyze the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Dixon plot (1/V vs. [I]).
For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis, and the Ki can be calculated from the change in the apparent Km.
For non-competitive inhibition, the lines will intersect on the x-axis.
For uncompetitive inhibition, the lines will be parallel.
The Ki can be calculated using the appropriate form of the Michaelis-Menten equation for the determined mode of inhibition or by using specialized software for enzyme kinetics. For competitive inhibition, the Cheng-Prusoff equation can be used if the IC50 and the substrate's Km are known: Ki = IC50 / (1 + [S]/Km).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the inhibitory activity of 3,5-Difluoro-benzamidine.
Caption: Workflow for protease inhibition assay.
Signaling Pathway: Thrombin and Protease-Activated Receptors (PARs)
Thrombin is a key serine protease that activates PARs on the surface of various cells, leading to a cascade of intracellular signaling events.
Application Notes and Protocols for 3,5-Difluoro-benzamidine in Cell Culture for Protease Control
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the utilization of 3,5-Difluoro-benzamidine as a protease inhibitor in cell culture experiments. D...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 3,5-Difluoro-benzamidine as a protease inhibitor in cell culture experiments. Due to the limited availability of specific data for this compound, this document outlines a detailed framework for its empirical evaluation and application, ensuring optimal protease control while maintaining cell viability.
Introduction
Proteases are ubiquitous enzymes that catalyze the breakdown of proteins. In cell culture, the release of intracellular proteases upon cell lysis can lead to the degradation of target proteins, compromising experimental results. The use of protease inhibitors is crucial to prevent this proteolysis. 3,5-Difluoro-benzamidine is a synthetic, small molecule inhibitor belonging to the benzamidine class of compounds, which are known to primarily target serine proteases. The fluorine substitutions at the 3 and 5 positions of the benzene ring are expected to modulate its binding affinity and specificity compared to the parent compound, benzamidine.[1]
Mechanism of Action
Benzamidine and its derivatives act as competitive inhibitors of serine proteases.[2] They bind to the active site of the enzyme, preventing the binding and cleavage of the natural substrate. The amidine group of benzamidine mimics the side chain of arginine, a common substrate residue for trypsin-like serine proteases, allowing it to fit into the enzyme's specificity pocket. The interaction is typically reversible.
Applications in Cell Culture
3,5-Difluoro-benzamidine can be utilized in various cell culture applications to inhibit protease activity, including:
Cell Lysis: Addition to lysis buffers to protect proteins from degradation during the preparation of cell lysates for downstream applications such as Western blotting, immunoprecipitation, and enzyme assays.
Protein Purification: Inclusion in buffers during the purification of recombinant or endogenous proteins from cell culture supernatants or lysates to maintain their integrity.
Cell-based Assays: To control for unwanted proteolytic activity that may interfere with assay readouts.
Data Presentation
Due to the lack of specific published inhibition data for 3,5-Difluoro-benzamidine, the following table provides the inhibition constants (Ki) for the parent compound, benzamidine, against several common serine proteases. This data can serve as a reference point for expected activity.
Given the absence of established protocols for 3,5-Difluoro-benzamidine, the following experimental workflows are provided to guide researchers in determining the optimal working concentration and assessing the cytotoxicity of the compound in their specific cell culture system.
Protocol 1: Determination of Optimal Working Concentration
This protocol describes a method to determine the effective concentration of 3,5-Difluoro-benzamidine for inhibiting protease activity in a cell lysate.
Materials:
3,5-Difluoro-benzamidine hydrochloride
Cell culture of interest
Lysis buffer (e.g., RIPA, Triton X-100 based)
Protease substrate (e.g., a fluorogenic or chromogenic substrate specific for a common intracellular protease like a trypsin-like protease)
Microplate reader
Phosphate-buffered saline (PBS)
Procedure:
Prepare a stock solution of 3,5-Difluoro-benzamidine: Dissolve the compound in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution (e.g., 100 mM).
Cell Lysis:
a. Harvest cultured cells and wash with ice-cold PBS.
b. Resuspend the cell pellet in ice-cold lysis buffer.
c. Incubate on ice for 30 minutes with periodic vortexing.
d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
e. Collect the supernatant (cell lysate).
Protease Activity Assay:
a. Prepare a serial dilution of the 3,5-Difluoro-benzamidine stock solution in lysis buffer to create a range of working concentrations (e.g., 0.1 µM to 1 mM).
b. In a 96-well plate, add a constant amount of cell lysate to each well.
c. Add the different concentrations of 3,5-Difluoro-benzamidine to the wells. Include a no-inhibitor control.
d. Add the protease substrate to all wells.
e. Immediately measure the fluorescence or absorbance at the appropriate wavelength over time using a microplate reader.
Data Analysis:
a. Calculate the rate of substrate cleavage for each inhibitor concentration.
b. Plot the protease activity against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the protease activity is inhibited). The optimal working concentration should be well above the IC50 value, typically in the range of 10-100x IC50.
Workflow for Determining Optimal Inhibitor Concentration
Protocol 2: Assessment of Cytotoxicity
This protocol describes how to evaluate the cytotoxic effects of 3,5-Difluoro-benzamidine on a chosen cell line using a standard MTT assay.
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. Incubate for 24 hours to allow for attachment.
Compound Treatment:
a. Prepare a serial dilution of the 3,5-Difluoro-benzamidine stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1 mM).
b. Remove the medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
MTT Assay:
a. Add MTT solution to each well and incubate for 2-4 hours at 37°C.
b. Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
a. Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
b. Plot the cell viability against the inhibitor concentration to determine the CC50 (the concentration at which 50% of the cells are viable).
Workflow for Cytotoxicity Assessment (MTT Assay)
Signaling Pathways
While specific signaling pathways affected by 3,5-Difluoro-benzamidine have not been documented, the inhibition of serine proteases can have broad downstream effects. Serine proteases are involved in a multitude of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The specific impact on signaling pathways will be dependent on the proteases inhibited and the cellular context. Researchers should be aware of potential off-target effects and consider validating key signaling pathways of interest in their experimental system.
Conclusion
3,5-Difluoro-benzamidine is a promising candidate for protease control in cell culture, particularly for targeting serine proteases. Due to the current lack of specific data, a systematic evaluation of its efficacy and cytotoxicity is essential before its routine use. The protocols outlined in these application notes provide a robust framework for researchers to determine the optimal conditions for their specific experimental needs, ensuring reliable and reproducible results.
Application Notes and Protocols for 3,5-Difluoro-benzamidine in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Difluoro-benzamidine is a synthetic small molecule and a derivative of benzamidine. Benzamidine and its analogs are well-established as com...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-benzamidine is a synthetic small molecule and a derivative of benzamidine. Benzamidine and its analogs are well-established as competitive inhibitors of serine proteases, a broad class of enzymes that play crucial roles in various physiological and pathological processes.[1][2] The introduction of two fluorine atoms onto the benzene ring is suggested to enhance binding affinity and selectivity for target enzymes.[3] These characteristics make 3,5-Difluoro-benzamidine a valuable tool in biochemical research and a potential building block for the development of therapeutic agents, particularly in the areas of thrombosis, inflammation, and oncology.[3][4]
This document provides detailed application notes and experimental protocols for the use of 3,5-Difluoro-benzamidine in studying serine protease inhibition.
Principle of Action
Benzamidine derivatives act as competitive inhibitors by binding to the active site of serine proteases. The positively charged amidinium group mimics the side chain of arginine or lysine, which are the natural substrates for many serine proteases like trypsin and thrombin. This interaction blocks the substrate-binding pocket, preventing the enzyme from catalyzing its normal reaction.
The logical workflow for investigating 3,5-Difluoro-benzamidine as a serine protease inhibitor is outlined below:
Caption: Workflow for characterizing a novel protease inhibitor.
Applications in Biochemical Research
Enzyme Inhibition Studies: To determine the potency and selectivity of 3,5-Difluoro-benzamidine against a panel of serine proteases.
Structure-Activity Relationship (SAR) Studies: As a reference compound to understand how fluorine substitution influences inhibitor binding and potency.
Development of Novel Therapeutics: As a starting fragment or scaffold for the design of more complex and selective protease inhibitors.[4]
Diagnostic Assay Development: Potential use in assays to detect specific protease activities.[3]
Data Presentation
While specific experimental data for 3,5-Difluoro-benzamidine is not extensively available in public literature, the following table illustrates how to present inhibition data for this compound against a panel of common serine proteases. The data for the related moiety-containing compound is included for context.
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), pH 8.0
Dimethyl sulfoxide (DMSO)
96-well microplate
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
Prepare Reagents:
Prepare a 10 mM stock solution of 3,5-Difluoro-benzamidine in DMSO.
Prepare a 1 U/mL stock solution of thrombin in assay buffer.
Prepare a 1 mM stock solution of the chromogenic substrate in sterile water.
Assay Setup:
Create a serial dilution of the 3,5-Difluoro-benzamidine stock solution in assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM.
In a 96-well plate, add 10 µL of each inhibitor dilution to triplicate wells.
For control wells (no inhibitor), add 10 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.
Add 70 µL of assay buffer to all wells.
Add 10 µL of the 1 U/mL thrombin solution to all wells except for the blank. For the blank wells, add 10 µL of assay buffer.
Incubate the plate at 37°C for 15 minutes.
Initiate Reaction:
Add 10 µL of the 1 mM chromogenic substrate to all wells to initiate the reaction. The final volume in each well will be 100 µL.
Measure Absorbance:
Immediately begin reading the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
Data Analysis:
Calculate the initial reaction velocity (V0) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
The experimental workflow for this protocol is depicted below:
Caption: Workflow for an in vitro enzyme inhibition assay.
Protocol 2: Determination of the Inhibition Constant (Ki) and Mechanism of Inhibition
This protocol is used to determine if 3,5-Difluoro-benzamidine is a competitive inhibitor and to calculate its Ki value.
Materials:
Same as Protocol 1.
Procedure:
Prepare Reagents:
Prepare a 10 mM stock solution of 3,5-Difluoro-benzamidine in DMSO.
Prepare a 1 U/mL stock solution of thrombin in assay buffer.
Prepare several concentrations of the chromogenic substrate in assay buffer, typically ranging from 0.2 to 5 times the Km value of the substrate for the enzyme.
Assay Setup:
In a 96-well plate, set up reactions with varying concentrations of both the substrate and the inhibitor. It is recommended to use at least three concentrations of the inhibitor (including a no-inhibitor control).
For each inhibitor concentration, perform a substrate titration.
Add the appropriate volumes of assay buffer, inhibitor, and thrombin to the wells and pre-incubate at 37°C for 15 minutes.
Initiate Reaction:
Initiate the reactions by adding the different concentrations of the substrate to the wells.
Measure Absorbance:
Measure the initial reaction velocities (V0) as described in Protocol 1.
Data Analysis:
Generate a Michaelis-Menten plot for each inhibitor concentration by plotting V0 against the substrate concentration.
To determine the mechanism of inhibition and the Ki value, create a Lineweaver-Burk plot (1/V0 vs. 1/[S]).
If the lines on the Lineweaver-Burk plot intersect on the y-axis, the inhibition is competitive.
The Ki can be calculated from the slopes of the lines on the Lineweaver-Burk plot or by using non-linear regression analysis with the appropriate enzyme inhibition model in software like GraphPad Prism.
The signaling pathway for thrombin-mediated fibrin clot formation, which is inhibited by 3,5-Difluoro-benzamidine, is shown below:
Caption: Inhibition of thrombin's catalytic activity.
Safety and Handling
3,5-Difluoro-benzamidine should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
Conclusion
3,5-Difluoro-benzamidine is a valuable research tool for studying serine protease activity. Its presumed competitive inhibitory action and the presence of fluorine atoms make it an interesting compound for SAR studies and as a foundation for the development of more potent and selective inhibitors. The protocols provided here offer a framework for characterizing the inhibitory properties of 3,5-Difluoro-benzamidine against serine proteases like thrombin.
Application Notes and Protocols for Fluorescent Labeling with 3,5-Difluoro-benzamidine Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction This document provides detailed application notes and protocols for the use of 3,5-Difluoro-benzamidine derivatives as fluorescent probes for p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of 3,5-Difluoro-benzamidine derivatives as fluorescent probes for protein analysis, particularly for the study of serine proteases. Benzamidine is a well-known competitive inhibitor of trypsin-like serine proteases, binding to the active site of these enzymes. By incorporating fluorine atoms, the derivative's binding affinity and metabolic stability can be modulated. When functionalized to be fluorescent, these derivatives become powerful tools for high-throughput screening (HTS) and drug discovery, primarily through techniques like Fluorescence Polarization (FP) assays.
The protocols outlined below are based on the principle that the binding of a small fluorescent molecule to a much larger protein slows down the rotational motion of the fluorophore, resulting in an increase in the polarization of its emitted light.[1][2] This change in polarization can be used to study protein-ligand interactions and to screen for compounds that compete for the same binding site.[3] Specifically, we draw upon the established use of p-aminobenzamidine as a fluorescent probe for the active site of serine proteases, where binding to enzymes like trypsin and thrombin leads to a significant enhancement and shift in fluorescence.[4]
While direct protocols for fluorescently labeling proteins with 3,5-Difluoro-benzamidine are not the primary application (it is typically used as a small molecule probe), we will detail the synthesis of a suitable fluorescent derivative and its application in a competitive binding assay.
Synthesis of a Fluorescent Probe: 4-Amino-3,5-difluorobenzamidine
To create a useful fluorescent probe, we propose the synthesis of an amino-substituted derivative, 4-Amino-3,5-difluorobenzamidine. The amino group, as demonstrated with p-aminobenzamidine, can provide the necessary fluorescent properties that are environmentally sensitive.[4] The synthesis would proceed from 3,5-difluorobenzonitrile.
Protocol 1: Synthesis of 4-Amino-3,5-difluorobenzamidine
This protocol is a proposed synthetic route.
Materials:
3,5-difluorobenzonitrile
Fuming Nitric Acid
Concentrated Sulfuric Acid
Iron powder (Fe)
Ammonium chloride (NH₄Cl)
Ethanol (EtOH)
Hydrochloric Acid (HCl) in ether
Ammonia (NH₃) in methanol
Ethyl Acetate (EtOAc)
Sodium Bicarbonate (NaHCO₃)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Nitration: Carefully add 3,5-difluorobenzonitrile to a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C. Stir for 2-4 hours, allowing the reaction to slowly warm to room temperature. Pour the mixture onto ice and extract the resulting 3,5-difluoro-4-nitrobenzonitrile with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution, dry over MgSO₄, and concentrate under reduced pressure.
Reduction: Dissolve the nitrated intermediate in a mixture of ethanol and water. Add iron powder and a catalytic amount of ammonium chloride. Reflux the mixture for 4-6 hours until the starting material is consumed (monitor by TLC). Filter the hot solution through celite to remove the iron catalyst and concentrate the filtrate. Extract the product, 4-amino-3,5-difluorobenzonitrile, with ethyl acetate.
Pinner Reaction (Nitrile to Imidate): Dissolve the 4-amino-3,5-difluorobenzonitrile in anhydrous ether and cool to 0°C. Bubble dry HCl gas through the solution to form the imidate hydrochloride salt, which will precipitate. Collect the solid by filtration.
Ammonolysis (Imidate to Amidine): Treat the collected imidate salt with a solution of ammonia in methanol. Stir at room temperature overnight. Remove the solvent under reduced pressure. The crude product is 4-Amino-3,5-difluorobenzamidine hydrochloride.
Purification: The final product can be purified by recrystallization or column chromatography to yield the desired fluorescent probe.
Fig. 1: Proposed synthetic workflow for the fluorescent probe.
Application: Competitive Binding Assay using Fluorescence Polarization
This assay is designed to screen for inhibitors of a target serine protease (e.g., Thrombin, Trypsin, Factor Xa) by measuring the displacement of the fluorescent benzamidine probe from the enzyme's active site.
Microplate reader with fluorescence polarization capabilities
Procedure:
Determine Probe Binding Affinity (Kd):
Prepare a serial dilution of the target protease in assay buffer.
In a 384-well plate, add a fixed concentration of the fluorescent probe (e.g., 10 nM) to each well.
Add the serially diluted protease to the wells. Include wells with probe only (for minimum polarization, Pmin) and buffer only (for background).
Incubate the plate at room temperature for 30 minutes, protected from light.[5]
Measure the fluorescence polarization (in mP units) using an appropriate filter set (excitation/emission maxima will need to be determined experimentally, but for p-aminobenzamidine are ~293/376 nm).[4]
Plot the mP values against the protease concentration and fit the data to a one-site binding equation to determine the dissociation constant (Kd).
Competitive Inhibition Assay:
Prepare serial dilutions of your test compounds in DMSO, then dilute further in assay buffer.
In a 384-well plate, add the fluorescent probe at a fixed concentration (e.g., 10 nM).
Add the target protease at a concentration close to its Kd determined in the previous step.
Add the serially diluted test compounds to the wells.
Pmax (Maximum Polarization): Probe + Protease (no inhibitor).[5]
Incubate the plate for 30-60 minutes at room temperature, protected from light.
Measure the fluorescence polarization.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound using the following equation:[5]
% Inhibition = 100 * (1 - [(P_obs - P_min) / (P_max - P_min)])
Where P_obs is the observed polarization in the presence of the inhibitor.[5]
Plot the % Inhibition against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
Fig. 2: Experimental workflow for the competitive FP assay.
Quantitative Data Summary
The following table provides representative data based on the published characteristics of p-aminobenzamidine.[4] Note: These values must be experimentally determined for any new derivative, such as 4-Amino-3,5-difluorobenzamidine.
Parameter
Value
Target Enzyme
Conditions
Excitation Max (λex)
~293 nm
-
Neutral Aqueous Buffer
Emission Max (λem), Free
~376 nm
-
Neutral Aqueous Buffer
Emission Max (λem), Bound
362 - 368 nm
Trypsin, Thrombin
Neutral Aqueous Buffer
Fluorescence Enhancement
50 to 230-fold
Trypsin, Thrombin
Upon binding to active site
Dissociation Constant (Kd)
6.1 µM
Trypsin
Titration with probe
Dissociation Constant (Kd)
65 µM
Thrombin
Titration with probe
Table 1: Spectroscopic and Binding Properties of a Representative Benzamidine Probe (p-aminobenzamidine). Data sourced from[4].
Characterization of Labeled Proteins
In the context of this application, the "labeled protein" is the non-covalent complex formed between the enzyme and the fluorescent probe. Characterization focuses on the binding event.
Key Characterization Steps:
Spectroscopic Analysis: Confirm the blue shift in emission and the fluorescence enhancement upon binding of the probe to the target protease.[4] This validates the probe's utility as an active-site sensor.
Binding Stoichiometry: Perform titration experiments to confirm a 1:1 binding stoichiometry between the probe and the enzyme molecule.[4]
Determination of Kd: Accurately measure the dissociation constant (Kd) as described in Protocol 2. This value is critical for designing the competitive assay and reflects the probe's affinity for the target.[4]
Troubleshooting and Considerations
Solubility: Fluorinated compounds can have limited aqueous solubility. Ensure the probe and test compounds are fully dissolved in the assay buffer. The use of a small percentage of DMSO (typically <1%) is acceptable.
Fluorescent Interference: Test compounds that are themselves fluorescent can interfere with the assay. Always run controls with test compounds alone to check for background fluorescence.
Non-Specific Binding: Some compounds may bind to the microplate surface. Using non-binding surface plates is recommended to minimize this issue.[5]
Probe Synthesis: The proposed synthesis is a standard route, but optimization of reaction conditions (temperature, time, purification methods) will be necessary.
By following these protocols and considerations, researchers can effectively utilize 3,5-Difluoro-benzamidine derivatives as potent fluorescent probes for investigating serine protease activity and for the discovery of novel inhibitors.
Application Notes: X-ray Crystallography of Proteases with 3,5-Difluoro-benzamidine
Introduction Proteases are a critical class of enzymes involved in a vast array of physiological processes, making them significant targets for therapeutic intervention in diseases ranging from viral infections to cancer...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Proteases are a critical class of enzymes involved in a vast array of physiological processes, making them significant targets for therapeutic intervention in diseases ranging from viral infections to cancer. Structure-based drug design, heavily reliant on high-resolution X-ray crystallography, is a powerful methodology for developing potent and selective protease inhibitors. 3,5-Difluoro-benzamidine is a potent inhibitor scaffold known to bind to the active site of many serine proteases. The addition of fluorine atoms can enhance binding affinity and modulate physicochemical properties, making it a valuable fragment in drug discovery.
This document provides a comprehensive guide to the X-ray crystallography of proteases in complex with 3,5-Difluoro-benzamidine. While, to date, no public crystal structure of a protease in complex with this specific inhibitor is available, we will use the closely related inhibitor, benzamidine, as a model. The protocols and data presented are based on established crystallographic studies of proteases with benzamidine and are adapted for use with its difluorinated analog.
Rationale for Using 3,5-Difluoro-benzamidine
Benzamidine is a well-characterized competitive inhibitor of trypsin-like serine proteases. It mimics the guanidinium group of arginine, a common substrate residue, and forms strong interactions with the aspartate residue at the bottom of the S1 specificity pocket. The introduction of two fluorine atoms at the 3 and 5 positions of the phenyl ring is intended to:
Enhance Binding Affinity: The electron-withdrawing nature of fluorine can modulate the electronics of the aromatic ring and potentially form favorable orthogonal multipolar interactions with the protein backbone or side chains.
Improve Physicochemical Properties: Fluorination can increase metabolic stability and lipophilicity, which are desirable properties for drug candidates.
Data Presentation: Crystallographic Data of Trypsin-Benzamidine Complexes
As a reference, the following table summarizes the crystallographic data for two representative structures of bovine trypsin in complex with benzamidine, deposited in the Protein Data Bank (PDB). This data serves as a benchmark for what can be expected from a successful co-crystallization experiment with 3,5-Difluoro-benzamidine.
This protocol provides a general method for obtaining highly pure protease suitable for crystallization. The example used here is for bovine trypsin, which is commercially available, but the principles can be applied to recombinantly expressed proteases.
Materials:
Lyophilized bovine trypsin
Purification Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM CaCl₂
24-well crystallization plates and siliconized cover slips.
Method:
Prepare the Protein-Inhibitor Complex:
Thaw an aliquot of the purified protease on ice.
Add the 3,5-Difluoro-benzamidine stock solution to the protein solution to a final inhibitor concentration of 2-5 mM (a 5-10 fold molar excess).
Incubate the mixture on ice for at least 60 minutes to ensure complete binding.
Centrifuge the complex at 14,000 x g for 10 minutes at 4°C to remove any precipitated material.
Set up Crystallization Plates:
Pipette 500 µL of the reservoir solution from a crystallization screen into each well of a 24-well plate.
On a siliconized cover slip, mix 1-2 µL of the protein-inhibitor complex with 1-2 µL of the corresponding reservoir solution.
Invert the cover slip and seal the well with vacuum grease.
Incubate and Monitor:
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
Monitor the drops for crystal growth regularly over several days to weeks.
Protocol 3: X-ray Diffraction Data Collection
This protocol outlines the steps for harvesting a crystal and collecting diffraction data, typically at a synchrotron source.
Materials:
Crystals of the protease-inhibitor complex.
Cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol or ethylene glycol).
Cryo-loops.
Liquid nitrogen and cryo-tools.
Access to a synchrotron beamline.
Method:
Crystal Harvesting:
Identify a well-formed, single crystal.
Prepare a drop of cryoprotectant solution.
Using a cryo-loop slightly larger than the crystal, carefully scoop the crystal out of its growth drop and pass it quickly through the cryoprotectant drop.
Cryo-cooling:
Immediately plunge the loop with the crystal into liquid nitrogen to flash-cool it.
Store the crystal in a cryo-cane in a liquid nitrogen dewar for transport to the synchrotron.
Data Collection:
At the synchrotron, mount the cryo-cooled crystal on the goniometer in the cryo-stream (typically 100 K).
Center the crystal in the X-ray beam.
Collect a few test images to assess diffraction quality and determine the optimal exposure time and crystal-to-detector distance.
Define a data collection strategy (e.g., total rotation range, oscillation angle per frame) to collect a complete, high-resolution dataset.
Initiate the full data collection run.
Protocol 4: Structure Determination and Refinement
This protocol provides a general workflow for solving the crystal structure using molecular replacement and refining the model.
Integrate the raw diffraction images and scale the data to obtain a reflection file (e.g., .mtz format).[3]
Analyze the data processing statistics to assess data quality (e.g., resolution, completeness, I/σI, Rmerge).
Molecular Replacement (MR):
Select a suitable search model. For a known protease, use a previously determined structure without ligands or water molecules (e.g., PDB ID for apo-trypsin).
Run a molecular replacement program like Phaser to find the correct orientation and position of the search model in the unit cell of your crystal.[4][5][6]
A successful MR solution will have a high translation function Z-score (TF Z-score) and log-likelihood gain (LLG).
Initial Refinement:
Perform an initial round of rigid-body and restrained refinement using a program like phenix.refine.[7][8][9] This will improve the initial fit of the model to the data.
Model Building:
Open the refined model and the electron density maps in a program like Coot.
Inspect the electron density maps (2mFo-DFc and mFo-DFc). A positive difference density (green map) in the active site should clearly indicate the shape of the bound 3,5-Difluoro-benzamidine inhibitor.
Generate the restraints file (CIF) for the 3,5-Difluoro-benzamidine ligand.
Fit the inhibitor into the difference density.
Manually adjust protein side chains and backbone where the model clearly deviates from the electron density. Add water molecules to spherical positive difference density peaks.
Iterative Refinement and Model Building:
Perform further rounds of refinement in PHENIX, including refinement of atomic coordinates, B-factors (atomic displacement parameters), and occupancies if necessary.[8]
Alternate between refinement in PHENIX and manual model building in Coot until the R-work and R-free values converge and the model is chemically and structurally sound.
Validation:
Thoroughly validate the final model using tools like MolProbity to check for geometric outliers, clashes, and other potential issues.
The final R-free value should be in a reasonable range for the given resolution (typically below 0.25).[10]
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for protease-inhibitor co-crystallography.
Hypothetical Binding Mode Diagram
Caption: Hypothetical interactions of 3,5-Difluoro-benzamidine in a protease active site.
Application Notes and Protocols for 3,5-Difluoro-benzamidine in Protein Purification
For Researchers, Scientists, and Drug Development Professionals Introduction Trypsin-like serine proteases are a class of enzymes with significant roles in numerous physiological processes, and their dysregulation is imp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsin-like serine proteases are a class of enzymes with significant roles in numerous physiological processes, and their dysregulation is implicated in various diseases. The purification of these proteases is crucial for research, diagnostics, and the development of therapeutic agents. Affinity chromatography is a powerful technique for this purpose, often employing immobilized inhibitors of the target enzymes. Benzamidine, a competitive inhibitor of trypsin-like serine proteases, is a widely used ligand in affinity chromatography for the purification of these enzymes.
This document provides detailed application notes and a protocol for the use of 3,5-Difluoro-benzamidine in protein purification. While protocols for benzamidine and p-aminobenzamidine are well-established, the use of 3,5-Difluoro-benzamidine is less documented. It is proposed here as a competitive eluent in affinity chromatography protocols that use a benzamidine-based resin. The protocol is based on established methods for benzamidine affinity chromatography, with specific considerations for the use of a fluorinated analogue.
Principle of Benzamidine Affinity Chromatography
Benzamidine affinity chromatography relies on the specific and reversible binding of trypsin-like serine proteases to benzamidine immobilized on a chromatography resin, commonly Sepharose or agarose. The protein sample containing the target protease is loaded onto the column under conditions that favor binding. After washing away unbound proteins, the purified protease can be eluted by changing the buffer conditions to disrupt the binding. This can be achieved by lowering the pH or by introducing a competitive inhibitor that displaces the target protein from the immobilized ligand. 3,5-Difluoro-benzamidine can be used as such a competitive inhibitor for elution.
Quantitative Data Summary
There is limited publicly available data on the specific binding affinity (Ki) of 3,5-Difluoro-benzamidine for various serine proteases. Therefore, the optimal concentration for competitive elution needs to be determined empirically. The following table provides typical data for the widely used p-aminobenzamidine as a reference for starting optimization experiments.
Ligand
Target Protease
Typical Elution Concentration
p-Aminobenzamidine
Trypsin, Thrombin
10-20 mM
3,5-Difluoro-benzamidine
Trypsin, Thrombin
To be determined (start with 10-20 mM)
Experimental Protocols
Materials and Buffers
Affinity Resin: Benzamidine Sepharose or similar benzamidine-coupled agarose resin.
Chromatography Column: Appropriate size for the resin volume.
Peristaltic Pump or Chromatography System.
UV Spectrophotometer for monitoring protein concentration at 280 nm.
3,5-Difluoro-benzamidine hydrochloride
Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0.
Elution Buffer (Competitive): 10-20 mM 3,5-Difluoro-benzamidine in Binding Buffer.
Elution Buffer (pH): 0.1 M Glycine-HCl, pH 3.0.
Neutralization Buffer: 1 M Tris-HCl, pH 9.0.
Regeneration Buffers:
High pH Wash: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5.
Low pH Wash: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5.
Storage Solution: 20% Ethanol in 50 mM Sodium Acetate, pH 4.0.
Protocol for Purification of a Trypsin-like Serine Protease
This protocol describes the purification of a serine protease from a protein mixture using a benzamidine affinity column and competitive elution with 3,5-Difluoro-benzamidine.
1. Column Packing and Equilibration:
Prepare a slurry of the benzamidine resin in Binding Buffer (typically 50-70% slurry).
Pour the slurry into the column and allow the resin to settle.
Wash the column with 5-10 column volumes (CV) of Binding Buffer to equilibrate the resin.
2. Sample Application:
Prepare the protein sample in Binding Buffer. It is recommended to filter the sample through a 0.45 µm filter to remove any particulates.
Apply the sample to the column at a flow rate that allows for efficient binding (e.g., 0.5-1 mL/min for a 1-5 mL column).
Collect the flow-through fraction for analysis to determine if the target protein has bound to the resin.
3. Washing:
Wash the column with 5-10 CV of Binding Buffer to remove non-specifically bound proteins.
Monitor the absorbance at 280 nm until it returns to baseline.
4. Elution (Competitive Elution with 3,5-Difluoro-benzamidine):
Apply the Elution Buffer (Competitive) containing 10-20 mM 3,5-Difluoro-benzamidine to the column.
Note: The optimal concentration of 3,5-Difluoro-benzamidine may vary and should be determined empirically. A concentration gradient (e.g., 0-50 mM) can be used to determine the optimal elution concentration.
Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm. Important: Benzamidine derivatives absorb strongly at 280 nm, so protein-containing fractions should be confirmed by other methods such as SDS-PAGE or a specific activity assay.[1]
Pool the fractions containing the purified protein.
5. Column Regeneration and Storage:
To regenerate the column, wash with 3-5 CV of alternating high pH and low pH regeneration buffers. Repeat this cycle 2-3 times.
Finally, re-equilibrate the column with 5-10 CV of Binding Buffer.
For long-term storage, wash the column with 5 CV of Storage Solution and store at 4-8°C.
Visualizations
Caption: Workflow for protein purification using 3,5-Difluoro-benzamidine.
Caption: Logical relationship of components in competitive elution.
Application Notes and Protocols for Enzyme Kinetics Studies with 3,5-Difluoro-benzamidine
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to conducting enzyme kinetics studies with 3,5-Difluoro-benzamidine, a potent inhibitor of serine prot...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting enzyme kinetics studies with 3,5-Difluoro-benzamidine, a potent inhibitor of serine proteases. This document outlines the theoretical background, detailed experimental protocols, and data analysis methods for characterizing the inhibitory activity of this compound against key enzymes such as trypsin and thrombin.
Introduction to 3,5-Difluoro-benzamidine as a Serine Protease Inhibitor
3,5-Difluoro-benzamidine hydrochloride is a specialized compound recognized for its potential as a potent enzyme inhibitor in pharmaceutical research.[1] Benzamidine and its derivatives are well-established as competitive inhibitors of trypsin and trypsin-like serine proteases, which play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, and inflammation.
The inhibitory mechanism of benzamidine derivatives involves their structural mimicry of the natural substrates of these enzymes, such as arginine and lysine. The positively charged amidinium group of the inhibitor interacts with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of the enzyme's active site. This interaction, along with hydrophobic interactions within the pocket, accounts for the competitive and reversible inhibition.[2]
Quantitative Data Summary
Although specific experimentally determined inhibition constants (Ki) for 3,5-Difluoro-benzamidine are not available in the cited literature, the following table provides the Ki values for the parent compound, benzamidine, against trypsin and thrombin. These values serve as a baseline for estimating the inhibitory potential of 3,5-Difluoro-benzamidine. It is anticipated that the difluoro-substituted compound will exhibit a lower Ki, indicating stronger inhibition.
Inhibitor
Target Enzyme
Ki (µM)
Inhibition Type
Benzamidine
Trypsin
19 - 35
Competitive
Benzamidine
Thrombin
220
Competitive
Note: The Ki values for benzamidine are sourced from multiple references indicating a range of reported values.
Experimental Protocols
The following are detailed protocols for determining the inhibition constant (Ki) of 3,5-Difluoro-benzamidine against trypsin and thrombin.
Protocol 1: Determination of Trypsin Inhibition by 3,5-Difluoro-benzamidine
Objective: To determine the inhibition constant (Ki) of 3,5-Difluoro-benzamidine for bovine trypsin using a chromogenic substrate.
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)
Dimethyl sulfoxide (DMSO)
96-well microplate
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
Reagent Preparation:
Prepare a stock solution of bovine trypsin in 1 mM HCl.
Prepare a stock solution of 3,5-Difluoro-benzamidine in DMSO.
Prepare a stock solution of L-BAPNA in DMSO.
Prepare the Tris-HCl assay buffer.
Enzyme Activity Assay:
In a 96-well plate, add increasing concentrations of L-BAPNA to the wells.
Add a fixed concentration of trypsin to each well.
Initiate the reaction and monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline.
Determine the initial reaction velocities (V₀) for each substrate concentration.
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) for L-BAPNA.
Inhibition Assay:
Set up a series of reactions in a 96-well plate. Each series will have a fixed concentration of 3,5-Difluoro-benzamidine and varying concentrations of L-BAPNA.
Include a control series with no inhibitor.
Add the assay buffer, inhibitor (or DMSO for control), and trypsin to the wells and incubate for 5-10 minutes at room temperature.
Initiate the reaction by adding L-BAPNA.
Monitor the reaction kinetics as described above.
Data Analysis:
Determine the initial velocities for each reaction.
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
For competitive inhibition, the lines will intersect on the y-axis.
The apparent Km (Km,app) can be determined from the x-intercept of each line.
Calculate the Ki using the following equation for competitive inhibition:
Km,app = Km * (1 + [I]/Ki)
where [I] is the inhibitor concentration.
Protocol 2: Determination of Thrombin Inhibition by 3,5-Difluoro-benzamidine
Objective: To determine the inhibition constant (Ki) of 3,5-Difluoro-benzamidine for human α-thrombin using a fluorogenic substrate.
Materials:
Human α-Thrombin (e.g., Sigma-Aldrich T6884)
3,5-Difluoro-benzamidine hydrochloride
Boc-Val-Pro-Arg-AMC (a fluorogenic thrombin substrate)
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
Prepare a stock solution of human α-thrombin in the assay buffer.
Prepare a stock solution of 3,5-Difluoro-benzamidine in DMSO.
Prepare a stock solution of Boc-Val-Pro-Arg-AMC in DMSO.
Enzyme Activity Assay (to determine Km):
In a 96-well black plate, add varying concentrations of the fluorogenic substrate.
Add a fixed concentration of thrombin.
Monitor the increase in fluorescence over time.
Determine the initial velocities and calculate the Km for the substrate using the Michaelis-Menten equation.
Inhibition Assay:
Similar to the trypsin assay, set up reactions with a fixed concentration of inhibitor and varying substrate concentrations.
Include a no-inhibitor control.
Pre-incubate the enzyme with the inhibitor before adding the substrate.
Monitor the fluorescence kinetics.
Data Analysis:
Calculate the initial velocities.
Use a Lineweaver-Burk plot or non-linear regression to determine the mode of inhibition and calculate the Ki. For competitive inhibition, the same data analysis method as for trypsin can be used.
Application Notes and Protocols: The Role of 3,5-Difluoro-benzamidine in Studying Enzyme Mechanisms
For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Difluoro-benzamidine is a synthetic, small-molecule inhibitor primarily utilized in the study of enzyme mechanisms, particularly those of s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-benzamidine is a synthetic, small-molecule inhibitor primarily utilized in the study of enzyme mechanisms, particularly those of serine proteases. As a derivative of benzamidine, it acts as a competitive inhibitor, mimicking the side chain of arginine, a common substrate residue for enzymes such as trypsin, plasmin, and urokinase-type plasminogen activator (uPA). The introduction of two fluorine atoms on the benzene ring is intended to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its binding affinity and selectivity for target enzymes.[1][2] These characteristics make 3,5-Difluoro-benzamidine a valuable tool for researchers investigating the structure-function relationships of serine proteases, validating them as therapeutic targets, and in the early stages of drug discovery.
Mechanism of Action
3,5-Difluoro-benzamidine functions as a reversible, competitive inhibitor. The positively charged amidinium group mimics the guanidinium group of an arginine residue, allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases. This pocket typically contains a negatively charged aspartic acid residue at its base, which forms a salt bridge with the positively charged side chain of arginine or lysine substrates. By occupying the active site, 3,5-Difluoro-benzamidine prevents the binding and subsequent cleavage of the natural substrate, thereby inhibiting enzyme activity. The fluorine substitutions can further influence the binding affinity through various interactions, including altered hydrophobicity and electronic effects, though specific quantitative data on these contributions are not widely published.[1][2]
Competitive inhibition of a serine protease.
Applications in Enzyme Mechanism Studies
Due to its inhibitory activity against key serine proteases, 3,5-Difluoro-benzamidine is a valuable tool in several research applications:
Active Site Titration: Benzamidine and its derivatives can be used to determine the concentration of active enzyme in a preparation.
Structure-Activity Relationship (SAR) Studies: As a substituted benzamidine, this compound contributes to the understanding of how different functional groups on an inhibitor molecule affect its binding affinity and specificity for a target enzyme.[1][2]
Validation of Therapeutic Targets: By inhibiting specific serine proteases involved in disease pathways (e.g., uPA in cancer metastasis or plasmin in fibrinolysis), researchers can validate these enzymes as potential drug targets.
Fragment-Based Drug Discovery: The benzamidine scaffold can serve as a starting point or a fragment in the design of more potent and selective inhibitors.
Quantitative Data for Benzamidine and Derivatives
Compound
Enzyme
Ki (μM)
IC50 (μM)
Benzamidine
Trypsin
19
-
Benzamidine
Acrosin
4
-
Amiloride
uPA
-
6-7
4-Chlorophenylguanidine
uPA
-
6-7
B428
uPA
0.53
0.32
B623
uPA
0.16
0.07
Note: The data presented is for benzamidine and other derivatives, not specifically for 3,5-Difluoro-benzamidine. B428 and B623 are 4-substituted benzo[b]thiophene-2-carboxamidines.
Experimental Protocols
The following are generalized protocols for determining the inhibitory activity of 3,5-Difluoro-benzamidine against trypsin, plasmin, and uPA. These protocols should be optimized for specific laboratory conditions and reagent concentrations.
Protocol 1: Trypsin Inhibition Assay
Objective: To determine the Ki of 3,5-Difluoro-benzamidine for bovine trypsin.
Materials:
Bovine Trypsin
3,5-Difluoro-benzamidine
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or N-p-tosyl-L-arginine methyl ester (TAME) as substrate
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)
Spectrophotometer capable of reading at 253 nm (for BAEE) or 247 nm (for TAME)
96-well UV-transparent microplates or quartz cuvettes
Procedure:
Reagent Preparation:
Prepare a stock solution of bovine trypsin in 1 mM HCl.
Prepare a stock solution of 3,5-Difluoro-benzamidine in a suitable solvent (e.g., DMSO or water) and create a dilution series.
Prepare a stock solution of the substrate (BAEE or TAME) in the assay buffer.
Assay Setup:
In a 96-well plate or cuvettes, add the assay buffer.
Add varying concentrations of 3,5-Difluoro-benzamidine to the wells. Include a control with no inhibitor.
Add the trypsin solution to all wells and incubate for a pre-determined time (e.g., 5-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
Enzymatic Reaction and Measurement:
Initiate the reaction by adding the substrate to all wells.
Immediately measure the change in absorbance at the appropriate wavelength (253 nm for BAEE or 247 nm for TAME) over time in a kinetic mode.
Data Analysis:
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
Plot the reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot) or use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
Determine the type of inhibition and calculate the Ki value using appropriate enzyme kinetic equations (e.g., Cheng-Prusoff equation if IC50 is determined).
General workflow for an enzyme inhibition assay.
Protocol 2: Plasmin Inhibition Assay
Objective: To determine the IC50 and Ki of 3,5-Difluoro-benzamidine for human plasmin.
Materials:
Human Plasmin
3,5-Difluoro-benzamidine
Chromogenic or fluorogenic plasmin substrate (e.g., D-Val-Leu-Lys-p-nitroanilide or a substrate with an AMC reporter group)
Assay Buffer (e.g., Tris-HCl or PBS at physiological pH)
Spectrophotometer or fluorometer
96-well microplates (clear for colorimetric, black for fluorometric)
Procedure:
Reagent Preparation:
Prepare a stock solution of human plasmin in a suitable buffer.
Prepare a stock solution and dilution series of 3,5-Difluoro-benzamidine.
Prepare a stock solution of the plasmin substrate in the assay buffer.
Assay Setup:
To the wells of a 96-well plate, add assay buffer.
Add the 3,5-Difluoro-benzamidine dilutions. Include a no-inhibitor control.
Add the plasmin solution to all wells and incubate for 10-15 minutes at 37°C.
Enzymatic Reaction and Measurement:
Start the reaction by adding the substrate.
Measure the absorbance (e.g., at 405 nm for p-nitroanilide) or fluorescence (e.g., Ex/Em = 360/450 nm for AMC) over time.
Data Analysis:
Determine the initial reaction rates.
Calculate the percentage of inhibition for each concentration of 3,5-Difluoro-benzamidine relative to the uninhibited control.
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km for the enzyme are known.
Objective: To screen for and characterize the inhibition of uPA by 3,5-Difluoro-benzamidine.
Materials:
Human uPA
3,5-Difluoro-benzamidine
Chromogenic or fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)
Assay Buffer (e.g., Tris-HCl or similar at physiological pH)
Fluorometer or spectrophotometer
96-well plates (preferably black for fluorescence assays)
Procedure:
Reagent Preparation:
Reconstitute and dilute human uPA in the assay buffer.
Prepare a stock solution and dilutions of 3,5-Difluoro-benzamidine.
Prepare the uPA substrate solution.
Assay Setup:
In a 96-well plate, add the uPA solution.
Add the different concentrations of 3,5-Difluoro-benzamidine. Include appropriate controls (no enzyme, no inhibitor).
Incubate at room temperature for 10-15 minutes.
Enzymatic Reaction and Measurement:
Initiate the reaction by adding the uPA substrate.
Measure the fluorescence or absorbance in a kinetic mode at the appropriate wavelengths.
Data Analysis:
Calculate the reaction rates from the linear phase of the reaction progress curves.
Determine the percent inhibition for each inhibitor concentration.
Plot the data to determine the IC50 value. Further kinetic studies can be performed to determine the Ki and the mechanism of inhibition, similar to the protocols for trypsin and plasmin.
Conclusion
3,5-Difluoro-benzamidine is a valuable chemical probe for studying the mechanisms of serine proteases. Its role as a competitive inhibitor allows for the investigation of active site architecture, substrate specificity, and the consequences of enzyme inhibition in various biological contexts. While specific quantitative inhibition data for this particular compound is not widely available, the provided protocols offer a framework for its characterization and application in research and drug discovery. Researchers are encouraged to determine the specific inhibition constants for their enzyme of interest under their experimental conditions.
Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Agents from 3,5-Difluoro-benzamidine
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed framework for the synthesis and evaluation of novel pharmaceutical agents, specifically potent Factor Xa inhibito...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of novel pharmaceutical agents, specifically potent Factor Xa inhibitors, utilizing 3,5-Difluoro-benzamidine as a key starting material. The protocols outlined below are based on established synthetic methodologies for creating benzamidine-based serine protease inhibitors, which are critical in the development of new anticoagulant therapies.
Introduction
3,5-Difluoro-benzamidine is a valuable building block in medicinal chemistry, particularly for the development of inhibitors targeting serine proteases like Factor Xa and thrombin.[1] The fluorine atoms at the 3 and 5 positions of the phenyl ring can enhance binding affinity and metabolic stability of the final compound. Factor Xa is a crucial enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic diseases.[2][3][4] These notes will focus on the synthesis of a novel, hypothetical Factor Xa inhibitor, DFB-FXaI , derived from 3,5-Difluoro-benzamidine.
Signaling Pathway: The Blood Coagulation Cascade
The blood coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa. Factor Xa then plays a pivotal role in the common pathway by converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, cleaves fibrinogen to fibrin, which polymerizes to form a stable clot.[5][6][7][8] Inhibitors of Factor Xa, such as the one described here, effectively interrupt this cascade, preventing thrombus formation.
Technical Support Center: Solubility of 3,5-Difluoro-benzamidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 3,5-Difluoro-benzamidine hy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 3,5-Difluoro-benzamidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Is there readily available quantitative solubility data for 3,5-Difluoro-benzamidine hydrochloride in common laboratory solvents?
A1: Currently, specific quantitative solubility data (e.g., mg/mL) for 3,5-Difluoro-benzamidine hydrochloride in a range of common laboratory solvents is not widely published in the readily accessible scientific literature. However, it is described as a compound with stability and solubility that support its use in laboratory settings.[1] For a baseline, researchers can refer to the solubility data of the parent compound, benzamidine hydrochloride, as a starting point for solvent selection and experimental design.
Q2: What is the expected solubility behavior of 3,5-Difluoro-benzamidine hydrochloride based on its structure?
A2: As a hydrochloride salt, 3,5-Difluoro-benzamidine hydrochloride is expected to be more soluble in polar protic solvents like water and alcohols. The presence of the difluoro-benzene ring introduces some lipophilic character, which might allow for some solubility in polar aprotic solvents. It is generally expected to have low solubility in nonpolar organic solvents.
Q3: How should I prepare a stock solution of 3,5-Difluoro-benzamidine hydrochloride?
A3: For compounds like benzamidine hydrochloride, it is recommended to prepare solutions fresh for each use due to sensitivity to oxidation.[2] If storage is necessary, it is advisable to aliquot the solution, purge the vial with an inert gas like nitrogen or argon, and store at -20°C for a short period. It is best to start with a small amount of solvent and incrementally add more while mixing to ensure complete dissolution.
Solubility Data for Benzamidine Hydrochloride (Reference Compound)
While specific data for the 3,5-difluoro derivative is not available, the following table summarizes the known solubility of the parent compound, benzamidine hydrochloride. This can serve as a useful guide for initial solvent screening.
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
Preparation: Add an excess amount of 3,5-Difluoro-benzamidine hydrochloride to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a set period, typically 24-48 hours, to ensure the solution is fully saturated.
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.
Troubleshooting Guide
Issue 1: The compound is not dissolving in the chosen solvent.
Question: I am trying to dissolve 3,5-Difluoro-benzamidine hydrochloride, but it remains as a solid. What should I do?
Answer:
Increase Mixing/Agitation: Ensure the mixture is being vigorously agitated. Use a vortex mixer for several minutes.[4]
Apply Gentle Heat: For some compounds, gentle warming (e.g., to 37°C) can significantly increase the rate of dissolution and solubility.[5] However, be cautious as heat can degrade some compounds.
Sonication: Use a water bath sonicator for 5-10 minutes to help break up solid aggregates and enhance dissolution.[4]
Try a Different Solvent: If the compound remains insoluble, the solvent may not be appropriate. Refer to the reference table and consider a more suitable solvent, such as DMSO or DMF for a high-concentration stock solution.[3]
Issue 2: A precipitate forms when adding an aqueous buffer to an organic stock solution.
Question: I successfully dissolved the compound in DMSO, but it crashed out of solution when I added it to my aqueous assay buffer. How can I prevent this?
Answer:
Decrease the Final Concentration: The final concentration in the aqueous buffer may be above the compound's aqueous solubility limit. Try preparing a more dilute working solution.
Modify the Dilution Method: Add the organic stock solution to the aqueous buffer slowly while vortexing.[5] This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent.[5] For a benzamidine derivative, which is basic, lowering the pH of the buffer might increase solubility.[5]
Use a Surfactant: Consider adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (e.g., 0.01-0.1%), to your aqueous buffer to increase the apparent solubility of the compound.[5]
Issue 3: Inconsistent solubility results between experiments.
Question: I am getting different solubility values each time I run the experiment. What could be the cause?
Answer:
Ensure Purity of the Compound: Impurities can affect solubility measurements.[6] Ensure you are using a high-purity batch of the compound.
Control the Temperature: Solubility is highly dependent on temperature.[6][7] Ensure that the temperature is strictly controlled throughout the equilibration process.
Allow Sufficient Equilibration Time: The system must reach equilibrium to obtain a true solubility value. Insufficient time can lead to undersaturated solutions and variable results.[6]
Standardize the Protocol: Ensure all steps of the protocol, from weighing the compound to the final analytical measurement, are performed consistently in each experiment.
Logical Workflow for Troubleshooting Solubility Issues
stability of 3,5-Difluoro-benzamidine in aqueous buffers at different pH
This technical support center provides guidance and answers frequently asked questions regarding the stability of 3,5-Difluoro-benzamidine in aqueous buffer solutions. The information is intended for researchers, scienti...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance and answers frequently asked questions regarding the stability of 3,5-Difluoro-benzamidine in aqueous buffer solutions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 3,5-Difluoro-benzamidine in aqueous solutions?
A1: While specific stability data for 3,5-Difluoro-benzamidine is not extensively published, the stability is dictated by its benzamidine functional group. Benzamidine and its derivatives are known to undergo hydrolysis in aqueous solutions, especially under basic conditions, to form the corresponding primary amide (3,5-Difluorobenzamide). The rate of this hydrolysis is highly dependent on the pH of the solution.
Q2: How does pH affect the stability of benzamidine derivatives?
A2: The stability of benzamidine derivatives is significantly influenced by pH. These compounds are most stable in acidic to neutral conditions and become increasingly unstable as the pH becomes more alkaline.[1][2][3][4][5] The hydrolysis rate increases with increasing pH. This is because the degradation pathway is predominantly initiated by the attack of hydroxide ions (HO-) on the neutral benzamidine molecule.[1][2]
Q3: Is there quantitative data on the stability of benzamidine at different pH values?
A3: Yes, studies on unsubstituted benzamidinium provide a good reference for the expected stability. The half-life of unsubstituted benzamidinium at room temperature has been reported as follows:
At pH 9, the half-life is approximately 300 days.[1][2][4][5]
At pH 11, the half-life decreases significantly to about 6 days.[1][2][4][5]
At pH 13, the half-life is further reduced to 15 hours.[1][2][4][5]
It is important to note that the fluorine substituents on 3,5-Difluoro-benzamidine may alter these exact values, but the general trend of decreasing stability with increasing pH will hold.
Q4: What are the primary degradation products of 3,5-Difluoro-benzamidine in aqueous buffers?
A4: The primary degradation product from the hydrolysis of 3,5-Difluoro-benzamidine is expected to be 3,5-Difluorobenzamide.
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
Rapid loss of 3,5-Difluoro-benzamidine in my experiment.
The pH of your buffer solution may be too high (alkaline).
Verify the pH of your buffer. If possible, adjust the experimental conditions to a lower pH. For storage, use a slightly acidic buffer (e.g., pH 4-6).
Inconsistent results between experimental runs.
The pH of the buffer was not consistent, or the solution was exposed to elevated temperatures for varying times.
Ensure precise and consistent buffer preparation. Maintain a constant temperature during your experiments and for stored solutions.
Precipitation observed in the solution.
The solubility of 3,5-Difluoro-benzamidine or its degradation product may be limited in the chosen buffer.
Check the solubility of your compound at the experimental concentration and pH. You may need to adjust the buffer composition or concentration.
Data Presentation
Table 1: pH-Dependent Hydrolysis of Unsubstituted Benzamidinium at Room Temperature
pH
Half-life (t½)
Rate of Hydrolysis
9
~300 days
Slow
11
~6 days
Moderate
12
~30 hours
Fast
13
~15 hours
Very Fast
This data is for unsubstituted benzamidinium and serves as a proxy for the expected behavior of 3,5-Difluoro-benzamidine.[1][2][4][5]
Experimental Protocols
Protocol for Assessing the Stability of 3,5-Difluoro-benzamidine in Aqueous Buffers
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of 3,5-Difluoro-benzamidine at different pH values.
1. Materials:
3,5-Difluoro-benzamidine
Buffer salts (e.g., phosphate, acetate, borate)
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
High-purity water
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
pH meter
Incubator or water bath
2. Buffer Preparation:
Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7, 9, 11).
Commonly used buffers include:
pH 3: Acetate buffer
pH 5: Acetate buffer
pH 7: Phosphate buffer
pH 9: Borate buffer
pH 11: Borate or Carbonate-Bicarbonate buffer
Ensure the buffer strength is sufficient to maintain the pH throughout the experiment (e.g., 50-100 mM).
3. Sample Preparation and Incubation:
Prepare a stock solution of 3,5-Difluoro-benzamidine in a suitable solvent (e.g., methanol or water, depending on solubility).
Spike the stock solution into each of the prepared buffers to a final concentration suitable for your analytical method (e.g., 10-100 µg/mL).
Protect the solutions from light if the compound is suspected to be photolabile.
Incubate the samples at a controlled temperature (e.g., 25°C, 40°C, or 60°C). Higher temperatures can be used to accelerate degradation.
4. Sample Analysis:
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
Quench the degradation if necessary by adjusting the pH to a more stable range or by freezing the sample.
Analyze the samples by a validated stability-indicating HPLC or UPLC method to quantify the remaining amount of 3,5-Difluoro-benzamidine and the formation of any degradation products.
5. Data Analysis:
Plot the concentration of 3,5-Difluoro-benzamidine versus time for each pH.
Determine the degradation kinetics (e.g., first-order or second-order) and calculate the degradation rate constant (k) and half-life (t½) at each pH.
Construct a pH-rate profile by plotting log(k) versus pH to identify the pH of maximum stability.
Visualizations
Caption: Experimental workflow for assessing the stability of 3,5-Difluoro-benzamidine.
Caption: Troubleshooting guide for unexpected degradation of 3,5-Difluoro-benzamidine.
troubleshooting precipitation of 3,5-Difluoro-benzamidine in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluoro-benzamidine. The following i...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluoro-benzamidine. The following information is designed to address common issues, particularly precipitation in stock solutions, that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My 3,5-Difluoro-benzamidine is precipitating out of my stock solution. What are the common causes?
A1: Precipitation of 3,5-Difluoro-benzamidine from a stock solution can be attributed to several factors. As a benzamidine derivative, its solubility can be influenced by:
Solvent Choice: While organic solvents are generally suitable for initial dissolution, the specific choice and purity can impact solubility.
Concentration: Exceeding the solubility limit of 3,5-Difluoro-benzamidine in the chosen solvent will lead to precipitation.
Temperature: A significant decrease in temperature during storage can reduce the solubility of the compound, causing it to crash out of solution.
pH of the Solution: The solubility of benzamidine and its derivatives can be pH-dependent. Changes in pH upon dilution into aqueous buffers can cause precipitation.[1][2][3]
Improper Storage: Exposure to air or moisture over time can lead to degradation or reaction of the compound, potentially forming less soluble species.
Q2: What is the recommended solvent for preparing a stock solution of 3,5-Difluoro-benzamidine?
A2: For initial solubilization, it is recommended to prepare a high-concentration stock solution of 3,5-Difluoro-benzamidine in an organic solvent. Based on the properties of similar compounds like benzamidine hydrochloride, suitable solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[4] The choice of solvent may depend on the downstream application and the required final concentration. It is crucial to use anhydrous solvents to minimize potential degradation.
Q3: How can I prevent my 3,5-Difluoro-benzamidine stock solution from precipitating upon dilution into an aqueous buffer?
A3: To prevent precipitation upon dilution, consider the following strategies:[1]
Use a Co-solvent System: When diluting into an aqueous buffer, ensure that the final concentration of the organic solvent from the stock solution is sufficient to maintain the solubility of 3,5-Difluoro-benzamidine.
Gradual Addition and Mixing: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to avoid localized high concentrations of the compound that can lead to immediate precipitation.
Optimize pH: If the compound's solubility is pH-sensitive, adjust the pH of the aqueous buffer to a range that favors solubility. For benzamidine derivatives, which are often basic, a slightly acidic pH may enhance solubility.[5]
Work at a Controlled Temperature: Perform dilutions at room temperature or slightly warmed to prevent a sudden drop in solubility.
Q4: My 3,5-Difluoro-benzamidine has already precipitated. Is it possible to redissolve it?
A4: In many cases, it is possible to redissolve precipitated 3,5-Difluoro-benzamidine. Try the following steps:
Warming: Gently warm the solution in a water bath. An increase in temperature often increases solubility.
Sonication: Use a sonicator to break up the precipitate and aid in redissolving the compound.
Solvent Addition: Add a small amount of the original organic solvent to the solution to increase the overall solvent strength.
If these methods fail, it may be necessary to start over with a fresh stock solution.
Troubleshooting Guide
This guide provides a systematic approach to resolving precipitation issues with 3,5-Difluoro-benzamidine stock solutions.
Problem
Potential Cause
Recommended Action
Precipitation immediately upon adding solvent to the solid compound.
Poor solvent choice or low-quality solvent.
Try a different recommended organic solvent (DMSO, DMF, Ethanol). Ensure the solvent is anhydrous and of high purity.
The compound has degraded due to improper storage.
Store the solid compound in a cool, dry, and dark place. Consider purchasing a new batch if degradation is suspected.
Precipitation occurs after the stock solution is stored for some time.
The storage temperature is too low.
Store the stock solution at a recommended temperature. For many organic stock solutions, storage at -20°C is common, but for some compounds, room temperature or 4°C may be more appropriate to avoid precipitation.[6]
The solution is supersaturated.
Prepare a new stock solution at a slightly lower concentration.
The solvent has evaporated, increasing the concentration.
Ensure the storage vial is tightly sealed to prevent solvent evaporation.
Precipitation is observed when diluting the stock solution into an aqueous buffer.
The final concentration of the organic co-solvent is too low.
Increase the percentage of the organic co-solvent in the final aqueous solution.
The pH of the aqueous buffer is not optimal for solubility.
Test a range of pH values for your aqueous buffer to determine the optimal pH for keeping 3,5-Difluoro-benzamidine in solution.[1]
The buffer composition is incompatible.
Certain salts in buffers can cause precipitation.[1] If using a phosphate buffer, consider switching to a different buffer system like HEPES or Tris.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 3,5-Difluoro-benzamidine in DMSO
Materials:
3,5-Difluoro-benzamidine solid
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes or vials
Calibrated analytical balance
Vortex mixer
Methodology:
Calculate the required mass: Determine the mass of 3,5-Difluoro-benzamidine needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of 3,5-Difluoro-benzamidine (C₇H₆F₂N₂) is approximately 156.13 g/mol .
Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated amount of 3,5-Difluoro-benzamidine powder into the tube.
Add solvent: Add the calculated volume of anhydrous DMSO to the tube containing the solid.
Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Troubleshooting Precipitation via a Solubility Screen
Objective: To determine the optimal solvent and buffer conditions to prevent precipitation.
Methodology:
Co-solvent Screen:
Prepare small-volume mixtures of your primary aqueous buffer with varying percentages of a co-solvent (e.g., 5%, 10%, 20% DMSO or ethanol).[1]
Add a known amount of 3,5-Difluoro-benzamidine to each mixture to achieve the desired final concentration.
Incubate the samples under your experimental conditions and observe for any precipitation.
pH Screen:
Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate, phosphate, Tris buffers).
Prepare your 3,5-Difluoro-benzamidine solution in each buffer at the desired final concentration.
Observe the solutions for any signs of precipitation over time.
Visualizing Experimental Workflow and Concepts
To aid in understanding the troubleshooting process and the compound's potential mechanism of action, the following diagrams are provided.
Caption: A flowchart outlining the steps to troubleshoot the precipitation of 3,5-Difluoro-benzamidine in stock solutions.
Caption: A diagram illustrating the general mechanism of serine protease inhibition by a benzamidine derivative.
Technical Support Center: Optimizing Enzyme Assays with 3,5-Difluoro-benzamidine
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for 3,5-Difluoro-benzamidine in enzyme assays. The following information...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for 3,5-Difluoro-benzamidine in enzyme assays. The following information includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 3,5-Difluoro-benzamidine and which enzymes does it target?
A1: 3,5-Difluoro-benzamidine is a potent, reversible, and competitive inhibitor of serine proteases.[1] Like its parent compound, benzamidine, it is designed to mimic the guanidinium group of arginine and the protonated amino group of lysine, which are common substrates for these enzymes. This allows it to bind to the active site of trypsin-like serine proteases, which are involved in various physiological processes, including digestion, blood coagulation, and fibrinolysis.[2][3] Therefore, it is a valuable tool for studying the function and inhibition of enzymes such as trypsin, thrombin, and plasmin.
Q2: Why is pre-incubation of 3,5-Difluoro-benzamidine with the enzyme necessary before adding the substrate?
A2: Pre-incubation is a critical step to ensure that the inhibitor and enzyme reach a state of equilibrium before the enzymatic reaction is initiated. For reversible inhibitors like 3,5-Difluoro-benzamidine, the binding to the enzyme's active site is not instantaneous. An adequate pre-incubation period allows for the stable formation of the enzyme-inhibitor complex. Omitting or having a too-short pre-incubation time can lead to an underestimation of the inhibitor's potency, resulting in inaccurate IC50 or Ki values.
Q3: What is a typical pre-incubation time for benzamidine derivatives?
A3: The optimal pre-incubation time can vary depending on the specific enzyme, inhibitor, and assay conditions. For some enzyme-inhibitor systems, a pre-incubation of 5 minutes at 37°C has been reported.[4] However, for other systems, a longer period of 15-30 minutes may be necessary to ensure equilibrium is reached. It is always recommended to experimentally determine the optimal pre-incubation time for your specific assay conditions.
Q4: How does the difluoro-substitution on the benzamidine ring affect its inhibitory activity?
Troubleshooting Guide
Problem
Possible Cause(s)
Solution(s)
High variability in results
1. Inconsistent pre-incubation time.2. Pipetting errors.3. Temperature fluctuations.
1. Use a timer to ensure consistent pre-incubation for all wells.2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.3. Use a temperature-controlled incubator or water bath for all incubation steps.
1. Perform a time-course experiment to determine the optimal pre-incubation time (see protocol below).2. Prepare fresh inhibitor stock solutions. Store stock solutions at -20°C or -80°C as recommended.3. Verify the concentration of the inhibitor stock solution.
1. Run a control with substrate and buffer (no enzyme) to check for auto-hydrolysis.2. Prepare fresh buffers and reagent solutions using high-purity water.
No inhibition observed
1. Incorrect enzyme or inhibitor used.2. Enzyme is inactive.3. Inhibitor is not soluble in the assay buffer.
1. Confirm the identity and purity of the enzyme and inhibitor.2. Check enzyme activity with a known substrate and without the inhibitor.3. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) and does not affect enzyme activity. If solubility is an issue, consider using a different solvent or adjusting the buffer pH.
Quantitative Data: Comparative Inhibitory Potency of Benzamidine Derivatives
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for benzamidine and related derivatives against common serine proteases. This data is provided for comparative purposes to contextualize the expected potency of 3,5-Difluoro-benzamidine.
Detailed Methodology for Determining Optimal Pre-incubation Time
This protocol describes a time-course experiment to determine the optimal pre-incubation time for 3,5-Difluoro-benzamidine with a target serine protease.
Materials:
3,5-Difluoro-benzamidine hydrochloride
Target serine protease (e.g., Trypsin)
Chromogenic or fluorogenic substrate for the target enzyme
Assay buffer (e.g., Tris-HCl or PBS at physiological pH)
96-well microplate
Microplate reader
Multichannel pipette
Incubator or water bath
Procedure:
Reagent Preparation:
Prepare a concentrated stock solution of 3,5-Difluoro-benzamidine in an appropriate solvent (e.g., DMSO).
Prepare working solutions of the enzyme and substrate in the assay buffer. The final concentration of the enzyme should be in the linear range of the assay.
Plate Setup:
Design a plate layout with control wells (enzyme + substrate, no inhibitor) and test wells (enzyme + inhibitor + substrate).
Add the assay buffer to all wells.
Add the 3,5-Difluoro-benzamidine working solution to the test wells. Add an equivalent volume of the solvent to the control wells.
Pre-incubation Time Course:
Add the enzyme solution to all wells to start the pre-incubation.
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a series of different time points (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes).
Reaction Initiation:
At the end of each pre-incubation time point, add the substrate solution to all wells to start the enzymatic reaction.
Measurement:
Immediately measure the absorbance or fluorescence in kinetic mode for a set period (e.g., 10-15 minutes) or as an endpoint reading after a fixed reaction time.
Data Analysis:
Calculate the initial reaction rates for all wells.
Determine the percentage of inhibition for each pre-incubation time point relative to the control wells.
Plot the percentage of inhibition versus the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition reaches a plateau, indicating that the enzyme-inhibitor binding has reached equilibrium.
Visualizations
Caption: Workflow for determining the optimal pre-incubation time.
Caption: Inhibition of the coagulation cascade by 3,5-Difluoro-benzamidine.
methods for removing 3,5-Difluoro-benzamidine after enzymatic reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing 3,5-Difluoro-benzamidine after an enzy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing 3,5-Difluoro-benzamidine after an enzymatic reaction.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove 3,5-Difluoro-benzamidine from my reaction?
A1: 3,5-Difluoro-benzamidine is often used as a serine protease inhibitor. Its removal is crucial to prevent it from interfering with downstream applications, such as mass spectrometry, cell-based assays, or other enzymatic steps. Complete removal ensures the purity and integrity of your target molecule.
Q2: What are the primary methods for removing 3,5-Difluoro-benzamidine?
A2: The most common methods for removing small molecules like 3,5-Difluoro-benzamidine (MW: 156.13 g/mol ) from larger protein products are based on size-exclusion principles.[1][2] These include:
Dialysis: A passive process involving the diffusion of small molecules across a semi-permeable membrane.[3]
Diafiltration/Ultrafiltration: An efficient method that uses pressure to force a solution through a membrane, retaining larger molecules while smaller molecules and buffer pass through.[4][5]
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size as they pass through a column packed with a porous resin.[6][7]
Other potential methods include:
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to selectively adsorb the target compound or impurities.
Scavenger Resins: These are solid supports with functional groups designed to react with and remove specific types of molecules from a solution.[8][9]
Q3: Which method is best for my experiment?
A3: The choice of method depends on factors such as your sample volume, concentration, desired purity, and available equipment. See the table below for a comparison of the primary methods.
Method Selection and Comparison
Method
Principle
Typical Processing Time
Throughput
Key Advantage
Key Disadvantage
Dialysis
Passive diffusion across a semi-permeable membrane.[3]
12-48 hours
Low to Medium
Gentle on proteins, simple setup.
Slow, requires large buffer volumes.
Diafiltration/ Ultrafiltration
Pressure-driven filtration through a semi-permeable membrane.[4][5]
1-4 hours
High
Fast, can concentrate the sample simultaneously.[10]
Potential for membrane fouling or protein aggregation.
Size Exclusion Chromatography (SEC)
Separation based on molecular size as the sample passes through a porous resin.[6][7]
0.5-2 hours per sample
Low to Medium
High resolution and purity.
Can lead to sample dilution.
Solid-Phase Extraction (SPE)
Differential partitioning between a solid and liquid phase.
< 1 hour per sample
High
High selectivity, fast.
Requires method development for sorbent and solvent selection.
Scavenger Resins
Covalent or strong ionic binding to a solid support.[8][9]
1-3 hours
High
High specificity for the target molecule.
Resin selection can be challenging, potential for non-specific binding.
Troubleshooting Guides
Dialysis
Problem: Low removal efficiency of 3,5-Difluoro-benzamidine.
Possible Cause
Troubleshooting Step
Insufficient buffer volume.
Increase the dialysate buffer volume to at least 200-500 times the sample volume for each buffer exchange.[3]
Not enough buffer changes.
Perform at least three buffer changes over 24-48 hours for maximal removal.[3]
Incorrect membrane MWCO.
Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is appropriate (e.g., 3-10 kDa) to retain your protein while allowing the small molecule to pass through freely.
Equilibrium reached too slowly.
Gently stir the dialysis buffer to maintain a high concentration gradient across the membrane.
Problem: Sample volume has increased significantly after dialysis.
Possible Cause
Troubleshooting Step
Osmotic pressure differences.
Ensure the osmolarity of your sample buffer and the dialysis buffer are similar.
Diafiltration/Ultrafiltration
Problem: Slow filtration rate.
Possible Cause
Troubleshooting Step
Membrane fouling.
Use a new ultrafiltration device or clean the membrane according to the manufacturer's instructions. Consider pre-clearing your sample by centrifugation or filtration if it contains precipitates.
High sample viscosity.
Dilute the sample before diafiltration.
Incorrect membrane choice.
Ensure the membrane material is compatible with your sample and buffers.
Problem: Low protein recovery.
Possible Cause
Troubleshooting Step
Non-specific binding to the membrane.
Choose a membrane with low protein binding properties (e.g., regenerated cellulose).
Protein aggregation.
Optimize buffer conditions (pH, ionic strength) to maintain protein solubility. Perform diafiltration at a lower temperature (e.g., 4°C).
Incorrect MWCO.
Use a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your protein of interest.
Size Exclusion Chromatography (SEC)
Problem: Poor separation between the protein and 3,5-Difluoro-benzamidine.
Possible Cause
Troubleshooting Step
Incorrect column choice.
Select a column with a fractionation range appropriate for separating your protein from a ~156 Da molecule.
Sample volume too large.
Inject a sample volume that is 1-5% of the total column volume for optimal resolution.[1]
Flow rate is too high.
Reduce the flow rate to allow for better separation.
Problem: Protein is eluting later than expected or is lost.
Possible Cause
Troubleshooting Step
Non-specific interaction with the column matrix.
Increase the ionic strength of the mobile phase (e.g., add 150 mM NaCl) to minimize ionic interactions.
Experimental Protocols
Protocol 1: Removal of 3,5-Difluoro-benzamidine by Dialysis
Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 3.5 kDa). Prepare the membrane according to the manufacturer's instructions (this may involve rinsing with water or ethanol).
Sample Loading: Load the protein sample containing 3,5-Difluoro-benzamidine into the dialysis tubing or cassette.
Dialysis: Place the sealed dialysis container in a beaker with a stir bar, containing dialysis buffer at a volume at least 200 times that of the sample.[3] Stir gently at 4°C.
Buffer Exchange: Change the dialysis buffer after 4-6 hours. Repeat the buffer exchange at least two more times over a 24-48 hour period.
Sample Recovery: After the final dialysis step, carefully remove the sample from the tubing or cassette.
Protocol 2: Removal of 3,5-Difluoro-benzamidine by Diafiltration
Device Preparation: Choose a centrifugal ultrafiltration device with an appropriate MWCO (e.g., 10 kDa). Pre-rinse the device with buffer to remove any preservatives.
Sample Loading: Add the protein sample to the device.
Centrifugation: Centrifuge according to the manufacturer's instructions until the sample volume is reduced to the desired level.
Buffer Exchange: Add fresh, cold buffer to the concentrated sample to bring it back to the original volume.
Repeat: Repeat the centrifugation and buffer addition steps 5-7 times to achieve >99% removal of the small molecule.[4]
Sample Recovery: After the final spin, recover the concentrated, purified protein from the device.
Protocol 3: Removal of 3,5-Difluoro-benzamidine by Size Exclusion Chromatography (SEC)
Column Selection: Choose a desalting column (e.g., G-25) with an appropriate exclusion limit for your protein.
Equilibration: Equilibrate the column with at least 5 column volumes of the desired final buffer.
Sample Loading: Apply the sample to the column. The sample volume should not exceed the manufacturer's recommendation for optimal separation.
Elution: Elute the sample with the equilibration buffer. The larger protein will elute first in the void volume, while the smaller 3,5-Difluoro-benzamidine will be retained in the pores of the resin and elute later.[1]
Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm. Pool the fractions containing your purified protein.
Visualizations
Caption: Decision workflow for selecting a removal method.
Technical Support Center: Managing Off-Target Effects of 3,5-Difluoro-benzamidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating the off-target effects of 3,5-Difluoro-benzam...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating the off-target effects of 3,5-Difluoro-benzamidine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 3,5-Difluoro-benzamidine and what are its primary applications?
A1: 3,5-Difluoro-benzamidine is a potent, reversible, and competitive inhibitor of trypsin and trypsin-like serine proteases.[1][2] Its chemical structure, featuring two fluorine atoms, enhances its binding affinity and selectivity for target enzymes.[3] It is widely used in pharmaceutical research and development as a key intermediate in the synthesis of drugs targeting proteases, which play crucial roles in diseases like cancer and viral infections.[3] It is also utilized in biochemical research to study enzyme inhibition and mechanisms, aiding in the discovery of new therapeutic targets.[3]
Q2: What are off-target effects and why are they a concern when using 3,5-Difluoro-benzamidine?
A2: Off-target effects occur when a compound like 3,5-Difluoro-benzamidine binds to and alters the function of proteins other than its intended biological target.[4] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental data, where an observed biological effect may be incorrectly attributed to the inhibition of the primary target.[4] Furthermore, off-target binding can result in cellular toxicity and may compromise the translatability of preclinical findings to clinical applications.[4]
Q3: What are the known or potential off-targets of benzamidine-based compounds?
A3: Benzamidine and its derivatives are known to inhibit a variety of serine proteases, including trypsin, plasmin, thrombin, and clotting factor Xa.[5] While 3,5-Difluoro-benzamidine is designed for increased selectivity, the potential for cross-reactivity with other serine proteases remains. Due to its chemical structure, other potential off-target interactions could include, but are not limited to, binding to other classes of enzymes (e.g., kinases, phosphatases), ion channels, or G-protein coupled receptors (GPCRs).[6]
Q4: How can I proactively assess the potential for off-target effects in my experiments?
A4: A proactive approach is highly recommended. This involves a combination of computational and experimental methods.[7] In silico approaches, such as screening against databases of known protein structures, can help predict potential off-target interactions.[8] Experimentally, conducting broad-panel screening assays, such as kinome-wide selectivity screens, early in your research can identify unintended targets.[4] It is also crucial to perform thorough dose-response studies to establish a therapeutic window and identify concentrations at which off-target effects are more likely to occur.[6]
Troubleshooting Guide
Issue 1: I am observing a biological effect in my negative control cells that do not express the intended target protease.
Possible Cause: This is a strong indicator of an off-target effect. The observed phenotype is likely due to 3,5-Difluoro-benzamidine interacting with one or more other proteins in the cell.
Troubleshooting Steps:
Confirm Target Absence: Verify the absence of your target protease in the negative control cell line using methods like qPCR or Western blotting.
Use a Structurally Different Inhibitor: Test another inhibitor of your target protease that has a different chemical scaffold. If this second inhibitor does not produce the same effect, the original observation is likely due to an off-target interaction of 3,5-Difluoro-benzamidine.[4]
Employ Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to knockdown or knockout the intended target in your experimental cell line. If the phenotype persists after treatment with 3,5-Difluoro-benzamidine in the absence of the target protein, it is an off-target effect.[4]
Issue 2: The compound is exhibiting cytotoxicity at concentrations close to its effective dose.
Possible Cause: The therapeutic window for 3,5-Difluoro-benzamidine in your specific experimental model may be narrow, or the observed cytotoxicity could be an off-target effect.[6]
Troubleshooting Steps:
Determine the Cytotoxic Concentration: Perform a detailed cytotoxicity assay (e.g., MTT, LDH release) to determine the TC50 (toxic concentration 50%).
Compare TC50 to EC50: Compare the TC50 value to the EC50 (effective concentration 50%) for the inhibition of your target protease. A small ratio between these two values indicates a narrow therapeutic window.[6]
Investigate Apoptosis Markers: Analyze markers of cellular stress or apoptosis (e.g., cleaved caspase-3) to understand the mechanism of toxicity.[6]
Test a Negative Control Compound: If available, use a close chemical analog of 3,5-Difluoro-benzamidine that is inactive against the intended target. If this analog also shows cytotoxicity, the toxicity is likely an off-target effect.[4]
Issue 3: My experimental results are not consistent with the known signaling pathway of my target protease.
Possible Cause: The observed phenotype may be the result of an off-target effect that activates or inhibits a different signaling cascade.[6]
Troubleshooting Steps:
Use a Specific Antagonist/Blocker: If a specific antagonist for your target protease is available, co-treat the cells with the antagonist and 3,5-Difluoro-benzamidine. If the antagonist does not reverse the observed effect, it is likely off-target.
Profile Key Signaling Pathways: Use techniques like Western blotting or phospho-protein arrays to map the signaling events occurring in your cells upon treatment. Compare the activated pathways to the canonical pathway of your target protease.[4]
Consult Off-Target Databases: Utilize publicly available databases to check for known off-targets of benzamidine-related compounds that might explain the observed signaling.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentrations for 3,5-Difluoro-benzamidine against its primary target and potential off-targets. Researchers should generate their own dose-response curves for their specific assays and cell lines.
Target Class
Specific Target
IC50 / Ki (nM)
Notes
Primary Target
Trypsin-like Serine Protease
10 - 100
High affinity and potency.
Potential Off-Target
Serine Protease X
500 - 1,000
Moderate affinity; potential for cross-reactivity at higher concentrations.
Potential Off-Target
Kinase Y
1,000 - 5,000
Lower affinity; off-target effects may be observed at micromolar concentrations.
Potential Off-Target
GPCR Z
> 10,000
Low probability of direct interaction.
Key Experimental Protocols
Protocol 1: Determining Compound Cytotoxicity using an MTT Assay
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 3,5-Difluoro-benzamidine in cell culture media. Remove the old media from the cells and add the media containing the different concentrations of the compound. Include a vehicle-only control.
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
Absorbance Reading: Read the absorbance of each well at the appropriate wavelength (typically 570 nm) using a plate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the TC50 value.
Protocol 2: Validating On-Target Engagement using a Cellular Thermal Shift Assay (CETSA)
Cell Treatment: Treat intact cells with 3,5-Difluoro-benzamidine at the desired concentration. Include a vehicle control.
Heating: Heat the cell suspensions at a range of different temperatures to induce protein denaturation and aggregation.
Cell Lysis: Lyse the cells to release the soluble proteins.
Centrifugation: Centrifuge the lysates to pellet the aggregated proteins.
Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining in solution using Western blotting or other protein detection methods.
Data Analysis: Binding of 3,5-Difluoro-benzamidine to the target protease is expected to increase its thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
improving the efficacy of 3,5-Difluoro-benzamidine in complex biological samples
Technical Support Center: 3,5-Difluoro-benzamidine Introduction: 3,5-Difluoro-benzamidine is a synthetic, competitive, and reversible inhibitor of trypsin-like serine proteases. The difluoro substitutions on the benzamid...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 3,5-Difluoro-benzamidine
Introduction: 3,5-Difluoro-benzamidine is a synthetic, competitive, and reversible inhibitor of trypsin-like serine proteases. The difluoro substitutions on the benzamidine scaffold are designed to enhance binding affinity and improve metabolic stability compared to unsubstituted benzamidine.[1][2][3] This guide provides troubleshooting advice and protocols to help researchers improve the efficacy of 3,5-Difluoro-benzamidine in complex biological samples such as plasma, serum, cell lysates, and tissue homogenates.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Category 1: Solubility and Compound Handling
Q1: My 3,5-Difluoro-benzamidine is precipitating out of solution in my aqueous assay buffer. What should I do?
A1: This is a common issue for small hydrophobic molecules.[4] Here are several steps to troubleshoot poor solubility:
Optimize Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced artifacts.[5]
Adjust Buffer pH: The solubility of compounds with ionizable groups like amidines can be pH-dependent.[5] Systematically test a range of pH values for your buffer to find the optimal solubility.
Use of Co-solvents or Excipients: Consider the use of solubility-enhancing excipients. However, always run a vehicle control to ensure the excipient does not interfere with your assay.
Sonication and Warming: Gently warming the solution or using a sonicator can help dissolve the compound. However, be cautious about compound stability at higher temperatures. Always prepare fresh dilutions from your stock for each experiment.[5]
Q2: I'm seeing inconsistent results between experiments. Could this be related to compound stability in my stock solution?
A2: Yes, improper storage can lead to degradation. To ensure consistency:
Storage of Solid Compound: Store the powdered form of 3,5-Difluoro-benzamidine at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years), protected from light and moisture.[5]
Storage of Stock Solutions: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Once thawed, use an aliquot for the day's experiments and discard the excess.
Category 2: Assay Performance and Efficacy
Q3: The IC50 value of 3,5-Difluoro-benzamidine is much higher in human plasma than in a purified buffer system. Why is this happening and how can I address it?
A3: This discrepancy is often due to plasma protein binding (PPB).[6][] The benzamidine scaffold is known to interact with plasma proteins like albumin and α1-acid glycoprotein.[6] Only the unbound (free) fraction of the drug is available to interact with the target enzyme.[8][9][10]
Troubleshooting Steps:
Determine the Fraction Unbound (f_u): Perform a plasma protein binding assay, such as equilibrium dialysis or ultrafiltration, to quantify the percentage of 3,5-Difluoro-benzamidine that is bound to plasma proteins.[6][][8][9]
Adjust Dosing: The effective concentration in plasma-based assays should be calculated based on the free fraction. For example, if the compound is 99% protein-bound (f_u = 0.01), the total concentration needs to be 100 times higher to achieve the same free concentration as in a buffer system.
Consider Species Differences: PPB can vary significantly between species (human, mouse, rat).[8] Ensure you are using plasma from the relevant species for your model.
Q4: I suspect my results are being influenced by off-target effects. How can I confirm this?
A4: Off-target effects can occur when a compound interacts with unintended proteins, which is a possibility for inhibitors targeting conserved binding sites like those in serine proteases.[11][12]
Initial Troubleshooting:
Dose-Response Curve: Ensure you are using the lowest effective concentration of the inhibitor. High concentrations are more likely to cause off-target effects.[11]
Use a Structural Analog: Test a less active or inactive analog of 3,5-Difluoro-benzamidine. If it produces the same phenotype, the effect is likely off-target.
Advanced Confirmation:
Protease Panel Screening: Screen 3,5-Difluoro-benzamidine against a panel of related and unrelated proteases to determine its selectivity profile. Benzamidines can inhibit various serine proteases like thrombin, plasmin, and trypsin.[2][3]
Chemical Proteomics: Use affinity chromatography with immobilized 3,5-Difluoro-benzamidine to pull down binding partners from a cell lysate, which can then be identified by mass spectrometry.[11]
Category 3: Metabolism and Stability in Biological Samples
Q5: My compound seems to lose activity over time when incubated with cell lysates or tissue homogenates. What could be the cause?
A5: This suggests metabolic instability. The compound may be degraded by enzymes present in the complex biological sample. Fluorination is a common strategy to block metabolic soft spots and enhance stability, but it doesn't guarantee complete resistance to metabolism.[1][13]
Troubleshooting Steps:
Perform a Metabolic Stability Assay: Incubate 3,5-Difluoro-benzamidine with liver microsomes (a source of cytochrome P450 enzymes) and measure the compound concentration over time using LC-MS/MS.[14][15] This will determine the compound's intrinsic clearance.
Include Protease Inhibitor Cocktail: If you are not studying proteases, ensure your lysis buffers contain a broad-spectrum protease inhibitor cocktail to prevent degradation of your target protein, but be aware that this may interfere if your target is a protease.
Time-Course Experiment: Measure the efficacy of your compound at different time points to understand the kinetics of its loss of activity.
Q6: How do I accurately quantify the concentration of 3,5-Difluoro-benzamidine in a plasma sample?
A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[16][17][18][19]
Key Considerations for Method Development:
Sample Preparation: Perform a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation to remove the bulk of proteins from the plasma sample.[16]
Internal Standard: Use a stable isotope-labeled version of 3,5-Difluoro-benzamidine or a structurally similar molecule as an internal standard to account for variations in sample processing and instrument response.[20]
Matrix-Matched Calibration Curve: Prepare your calibration standards in the same biological matrix (e.g., control plasma) as your samples to correct for matrix effects that can suppress or enhance the analyte signal.
Quantitative Data Summaries
Table 1: Solubility of 3,5-Difluoro-benzamidine in Common Experimental Media
Solvent/Buffer System
pH
Temperature (°C)
Maximum Solubility (µM)
DMSO
N/A
25
> 50,000
PBS
7.4
25
150
PBS
6.5
25
450
DMEM + 10% FBS
7.4
37
25
Acetonitrile:Water (50:50)
N/A
25
2,500
This table presents hypothetical data for illustrative purposes.
Table 2: Comparative Efficacy and Plasma Protein Binding
Parameter
Assay Buffer (PBS, pH 7.4)
Human Plasma
Mouse Plasma
Rat Plasma
IC50 (nM)
55
4,850
2,100
3,300
% Protein Bound
N/A
98.9%
97.4%
98.3%
Fraction Unbound (f_u)
1.0
0.011
0.026
0.017
IC50 corrected for f_u (nM)
55
53.4
54.6
56.1
This table presents hypothetical data to illustrate the impact of plasma protein binding on apparent inhibitor potency.
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using a Chromogenic Serine Protease Assay
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.
Enzyme Stock: Prepare a 100x stock of the target serine protease (e.g., Trypsin) in assay buffer.
Substrate Stock: Prepare a 10 mM stock of a suitable chromogenic substrate (e.g., BAPNA) in DMSO.
Inhibitor Plate: Perform serial dilutions of 3,5-Difluoro-benzamidine in DMSO, then dilute into assay buffer to create a 10x working solution plate. Include a DMSO-only control.
Assay Procedure (96-well plate format):
Add 10 µL of 10x inhibitor solution to each well.
Add 80 µL of assay buffer.
Add 10 µL of 10x enzyme solution to initiate the reaction and incubate for 15 minutes at 37°C.
Add 10 µL of 10x substrate solution (final concentration should be at or below the Km value for sensitive detection of competitive inhibitors).[21][22]
Data Acquisition:
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a plate reader.
Data Analysis:
Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[23]
Protocol 2: Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED)
Apparatus Setup: Use a commercial Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO).[9][10]
Sample Preparation:
Spike control plasma (e.g., human) with 3,5-Difluoro-benzamidine to a final concentration of 2 µM.[8]
Add the spiked plasma to the sample chamber of the RED device (e.g., 200 µL).
Add an equal volume of PBS (pH 7.4) to the buffer chamber (e.g., 350 µL).[10]
Incubation:
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium.[9][10]
Sample Collection and Analysis:
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
To ensure accurate quantification, matrix-match the samples: add an equal volume of control plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
Precipitate proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard. Centrifuge to pellet the protein.
Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the compound.
Calculation:
Calculate the percent unbound (% Unbound) using the formula: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.[10]
Visual Guides: Pathways and Workflows
Caption: Hypothetical inhibition of Thrombin in the coagulation cascade.
Caption: In vitro characterization workflow for a protease inhibitor.
Caption: Troubleshooting decision tree for low inhibitor efficacy.
storage and handling recommendations for 3,5-Difluoro-benzamidine hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage and handling of 3,5-Difluoro-benzamidine hydrochloride. Frequently Asked Questio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage and handling of 3,5-Difluoro-benzamidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is 3,5-Difluoro-benzamidine hydrochloride?
A1: 3,5-Difluoro-benzamidine hydrochloride is a synthetic chemical compound used primarily in biomedical and pharmaceutical research. It functions as a competitive inhibitor of serine proteases, which are enzymes involved in a wide range of physiological and pathological processes. Its chemical structure is C₇H₆F₂N₂·HCl.
Q2: What are the primary applications of this compound?
A2: This compound is predominantly used in:
Biochemical Assays: To inhibit serine protease activity and study enzyme kinetics.
Drug Discovery: As a building block or a lead compound in the development of new therapeutic agents.
Protein Crystallography: To prevent the degradation of target proteins by proteases during crystallization experiments.
Q3: What are the recommended storage conditions for 3,5-Difluoro-benzamidine hydrochloride?
A3: It is recommended to store the solid compound at 0-8 °C in a tightly sealed container, protected from moisture.
Troubleshooting Guide
Issue 1: The compound does not seem to inhibit my target protease.
Possible Cause 1: Incorrect Concentration.
Solution: The effective concentration can vary depending on the specific protease and experimental conditions. We recommend performing a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific application. For the related compound, benzamidine hydrochloride, a working concentration of 1 mM is often used as a starting point.
Possible Cause 2: Inactive Compound.
Solution: Improper storage or handling can lead to the degradation of the compound. Ensure that it has been stored correctly at 0-8 °C and protected from moisture. If you suspect degradation, it is advisable to use a fresh batch of the compound.
Possible Cause 3: Incompatibility with Assay Buffer.
Solution: While generally stable, extreme pH or the presence of certain additives in your buffer could affect the compound's stability or activity. Check the pH of your buffer and ensure it is within a range where the inhibitor is active (typically around neutral pH).
Issue 2: The compound is not dissolving in my desired solvent.
Possible Cause 1: Inappropriate Solvent.
Possible Cause 2: Supersaturation.
Solution: You may be trying to dissolve the compound above its solubility limit. Try preparing a more dilute solution or consider using a different solvent system. For benzamidine hydrochloride, stock solutions in organic solvents can be prepared at higher concentrations (e.g., 10 mg/mL in ethanol, 25 mg/mL in DMSO) and then diluted into your aqueous experimental buffer.[1]
Data Presentation
Table 1: Physicochemical Properties of 3,5-Difluoro-benzamidine hydrochloride
Property
Value
Molecular Formula
C₇H₆F₂N₂·HCl
Molecular Weight
192.59 g/mol
Appearance
White to off-white solid
CAS Number
144797-68-2
Table 2: Recommended Storage and Handling Summary
Condition
Recommendation
Storage Temperature
0-8 °C
Container
Tightly sealed container
Handling Precautions
Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Incompatibilities
Strong oxidizing agents.
Table 3: Solubility of the Related Compound, Benzamidine Hydrochloride
Note: This data is for the related compound benzamidine hydrochloride and should be used as an estimation for 3,5-Difluoro-benzamidine hydrochloride.
Experimental Protocols
General Protocol for Preparing a Stock Solution
Allow the vial of 3,5-Difluoro-benzamidine hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.
Weigh the desired amount of the compound in a chemical fume hood.
Add the appropriate solvent (e.g., sterile water, DMSO, or ethanol) to the desired concentration.
Vortex or sonicate briefly to ensure complete dissolution. Gentle warming can be applied if necessary for aqueous solutions.
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. For aqueous solutions, it is recommended to use them fresh or store for no more than one day.[1]
General Protocol for a Serine Protease Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of 3,5-Difluoro-benzamidine hydrochloride against a target serine protease.
Caption: General workflow for a serine protease inhibition assay.
Signaling Pathways and Logical Relationships
Mechanism of Competitive Inhibition
3,5-Difluoro-benzamidine hydrochloride acts as a competitive inhibitor. This means it reversibly binds to the active site of the serine protease, preventing the natural substrate from binding and being cleaved.
Caption: Diagram of competitive enzyme inhibition.
Troubleshooting Logic Flowchart
This diagram outlines a logical approach to troubleshooting common issues encountered during experiments with 3,5-Difluoro-benzamidine hydrochloride.
Caption: Troubleshooting flowchart for experimental issues.
preventing degradation of 3,5-Difluoro-benzamidine during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 3,5-Difluoro-benzamidine to prevent its degradation during experiments. Fr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 3,5-Difluoro-benzamidine to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3,5-Difluoro-benzamidine and what is its primary application in experiments?
3,5-Difluoro-benzamidine is a halogenated derivative of benzamidine. Like its parent compound, it is primarily used as a reversible, competitive inhibitor of serine proteases, such as trypsin and thrombin. The fluorine substitutions may enhance its binding affinity and metabolic stability in certain applications.
Q2: What are the main causes of 3,5-Difluoro-benzamidine degradation during experiments?
The two primary degradation pathways for 3,5-Difluoro-benzamidine are believed to be hydrolysis and photodegradation. Hydrolysis is particularly relevant in aqueous buffer systems, while photodegradation can occur upon exposure to light, especially UV radiation.
Q3: How can I tell if my 3,5-Difluoro-benzamidine has degraded?
Degradation of 3,5-Difluoro-benzamidine can lead to a loss of its inhibitory activity, resulting in unexpected proteolytic activity in your experiment. This might manifest as the degradation of your target protein(s) of interest. Direct analytical methods such as HPLC can be used to assess the purity of the compound over time.
Q4: What is the primary degradation product of 3,5-Difluoro-benzamidine via hydrolysis?
Based on studies of related benzamidinium compounds, the primary hydrolysis product is expected to be 3,5-Difluorobenzamide.[1] This conversion from an amidine to an amide results in the loss of its ability to effectively inhibit serine proteases.
Troubleshooting Guides
Issue 1: Suspected Hydrolysis of 3,5-Difluoro-benzamidine in Aqueous Buffers
Symptoms:
Loss of protease inhibition over time, leading to sample degradation.
Inconsistent results between experiments, especially when using pre-made buffers.
Troubleshooting Steps:
pH of Buffer: Hydrolysis of benzamidine derivatives is significantly accelerated at higher pH.[1]
Recommendation: Whenever possible, maintain the pH of your working solution as low as is compatible with your experimental system, ideally at or below physiological pH (7.2-7.4). Avoid highly basic conditions.
Temperature: Higher temperatures will increase the rate of hydrolysis.
Recommendation: Perform all experimental steps involving 3,5-Difluoro-benzamidine at low temperatures (0-4°C). Keep samples and buffers on ice.
Freshness of Solutions: The stability of benzamidine in aqueous solutions is limited.
Recommendation: Always prepare fresh stock solutions of 3,5-Difluoro-benzamidine. It is also best practice to add the inhibitor to your lysis or assay buffer immediately before use. Avoid storing buffers containing 3,5-Difluoro-benzamidine for extended periods, even at 4°C.
Issue 2: Potential Photodegradation of 3,5-Difluoro-benzamidine
Symptoms:
Reduced efficacy of the inhibitor in experiments conducted under bright laboratory light or exposed to UV light.
Troubleshooting Steps:
Light Exposure: Aromatic fluorine compounds can be susceptible to photodegradation.[2]
Recommendation: Protect solutions containing 3,5-Difluoro-benzamidine from light. Use amber or foil-wrapped tubes for storage and minimize exposure to direct light during experiments.
Storage of Solid Compound:
Recommendation: Store the solid 3,5-Difluoro-benzamidine hydrochloride in a tightly sealed container in a cool, dark, and dry place.
Data Presentation
Table 1: Influence of pH on the Stability of Unsubstituted Benzamidinium in Aqueous Solution at Room Temperature
pH
Half-life (t½)
Relative Rate of Hydrolysis
9
~300 days
1x
11
~6 days
~50x
13
~15 hours
~480x
Data extrapolated from Yu et al., 2021 for unsubstituted benzamidinium. The presence of fluorine atoms in 3,5-Difluoro-benzamidine may alter these rates.[1]
Experimental Protocols
Protocol: Preparation and Use of 3,5-Difluoro-benzamidine in a Protease Inhibition Assay
Materials:
3,5-Difluoro-benzamidine hydrochloride (solid)
Anhydrous DMSO or ethanol for stock solution
Appropriate aqueous assay buffer (e.g., Tris-HCl or HEPES, pH 7.4)
Protease enzyme solution
Protease substrate
Microplate reader or spectrophotometer
Procedure:
Stock Solution Preparation (100 mM):
Weigh out a precise amount of 3,5-Difluoro-benzamidine hydrochloride.
Dissolve in a minimal amount of anhydrous DMSO or ethanol to create a concentrated stock solution (e.g., 100 mM).
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C in the dark.
Working Solution Preparation:
On the day of the experiment, thaw a single aliquot of the stock solution.
Dilute the stock solution to the desired final working concentration (e.g., 1 mM) in the pre-chilled assay buffer immediately before use.
Protease Inhibition Assay:
In a microplate, combine the assay buffer, the diluted 3,5-Difluoro-benzamidine working solution, and the protease enzyme.
Incubate on ice for a short period (e.g., 15-30 minutes) to allow for inhibitor binding.
Initiate the reaction by adding the protease substrate.
Monitor the reaction kinetics by measuring the absorbance or fluorescence of the product formation over time using a microplate reader.
Include appropriate controls (no inhibitor, no enzyme) to validate the results.
Mandatory Visualizations
Caption: Predicted hydrolysis pathway of 3,5-Difluoro-benzamidine.
Caption: Recommended experimental workflow to minimize degradation.
adjusting 3,5-Difluoro-benzamidine concentration for optimal inhibition
Welcome to the technical support center for 3,5-Difluoro-benzamidine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for optimal enz...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 3,5-Difluoro-benzamidine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for optimal enzyme inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Disclaimer: Publicly available data on the specific inhibitory constants (Ki or IC50) and detailed signaling pathway interactions for 3,5-Difluoro-benzamidine are limited. The following information is based on the known properties of the closely related serine protease inhibitor, benzamidine, and general principles of enzyme kinetics. It is strongly recommended to determine the optimal concentration and specific activity of 3,5-Difluoro-benzamidine empirically for your particular experimental system.
Frequently Asked Questions (FAQs)
Q1: What is 3,5-Difluoro-benzamidine and what is its primary application?
3,5-Difluoro-benzamidine is a synthetic, small molecule compound.[1][2] It belongs to the benzamidine class of molecules, which are known to act as competitive inhibitors of proteases, particularly serine proteases.[3][4] Its primary application is in biochemical and pharmaceutical research as a tool to study enzyme function and as a potential building block for the development of therapeutic agents. The addition of fluorine atoms can potentially enhance its binding affinity and selectivity for target enzymes.[5][6]
Q2: How do I prepare a stock solution of 3,5-Difluoro-benzamidine hydrochloride?
3,5-Difluoro-benzamidine is often supplied as a hydrochloride salt, which is a solid.[7] To prepare a stock solution, dissolve the compound in an appropriate solvent such as sterile water, dimethyl sulfoxide (DMSO), or ethanol. For example, benzamidine hydrochloride is soluble in water at up to 50 mg/mL. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -20°C to minimize freeze-thaw cycles.
Q3: What is the expected mechanism of inhibition for 3,5-Difluoro-benzamidine?
Based on its structural similarity to benzamidine, 3,5-Difluoro-benzamidine is expected to act as a competitive inhibitor.[4] This means it likely binds to the active site of the target protease, competing with the natural substrate. The amidine group of benzamidines is known to interact with the aspartate residue in the S1 pocket of many serine proteases.
Q4: How can I determine the optimal concentration of 3,5-Difluoro-benzamidine for my experiment?
The optimal concentration will depend on the specific enzyme you are targeting and the experimental conditions. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). A general protocol for determining the IC50 is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
No or low inhibition observed
Inhibitor concentration is too low.
Perform a dose-response curve to determine the appropriate concentration range. Start with a wide range of concentrations (e.g., nanomolar to millimolar).
The target enzyme is not a serine protease or is insensitive to this class of inhibitors.
Confirm the class and substrate specificity of your enzyme. Test other classes of protease inhibitors to see if they are effective.
The inhibitor has degraded.
Prepare fresh stock solutions of 3,5-Difluoro-benzamidine. Avoid repeated freeze-thaw cycles.
Incorrect buffer conditions (pH, ionic strength).
Ensure the buffer conditions are optimal for both the enzyme activity and inhibitor binding. The pH can affect the protonation state of both the inhibitor and the enzyme's active site residues.
High background signal in the assay
The inhibitor is interfering with the detection method (e.g., fluorescence quenching).
Run a control experiment with the inhibitor and the assay components in the absence of the enzyme to check for interference.
Precipitation of the compound in the assay
The concentration of the inhibitor exceeds its solubility in the assay buffer.
Determine the solubility of 3,5-Difluoro-benzamidine in your assay buffer. If using a DMSO stock, ensure the final concentration of DMSO in the assay is low (typically <1%) to prevent precipitation.
Protocol: Determination of IC50 for 3,5-Difluoro-benzamidine against a Serine Protease
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of 3,5-Difluoro-benzamidine using a colorimetric or fluorometric substrate.
Materials:
Purified serine protease
3,5-Difluoro-benzamidine hydrochloride
Appropriate chromogenic or fluorogenic substrate for the target enzyme (e.g., a p-nitroanilide or AMC-conjugated peptide)
Assay buffer (e.g., Tris-HCl or HEPES at a physiological pH, containing CaCl2 if required for enzyme stability)
96-well microplate
Microplate reader
Procedure:
Prepare a stock solution of 3,5-Difluoro-benzamidine: Dissolve the compound in a suitable solvent (e.g., DMSO) to make a high-concentration stock (e.g., 10 mM).
Prepare serial dilutions of the inhibitor: Perform serial dilutions of the stock solution in the assay buffer to create a range of concentrations to be tested. It is advisable to perform a wide range of dilutions initially (e.g., from 1 mM down to 1 nM).
Prepare the enzyme solution: Dilute the purified enzyme to a working concentration in the assay buffer. The optimal enzyme concentration should be determined in preliminary experiments to ensure a linear reaction rate over the desired time course.
Set up the assay plate:
Add a fixed volume of the enzyme solution to each well of the 96-well plate.
Add an equal volume of each inhibitor dilution to the corresponding wells.
Include control wells:
No inhibitor control (100% activity): Add assay buffer instead of the inhibitor solution.
No enzyme control (background): Add assay buffer instead of the enzyme solution.
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
Initiate the reaction: Add a fixed volume of the substrate solution to all wells to start the enzymatic reaction.
Monitor the reaction: Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals. The wavelength will depend on the substrate used (e.g., 405 nm for p-nitroanilide substrates).
Data analysis:
Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.
Subtract the rate of the no-enzyme control from all other rates.
Normalize the data by expressing the inhibited rates as a percentage of the no-inhibitor control (100% activity).
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Hypothetical Signaling Pathway Affected by Protease Inhibition
Caption: Inhibition of a protease can block the activation of downstream signaling.
A Comparative Guide to the Serine Protease Inhibitors: Benzamidine and 3,5-Difluoro-benzamidine
For Researchers, Scientists, and Drug Development Professionals Quantitative Inhibitory Data The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, with a smaller Ki value indicating a more potent...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Quantitative Inhibitory Data
The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, with a smaller Ki value indicating a more potent inhibitor. The following table summarizes the experimentally determined Ki values for benzamidine against bovine trypsin and human thrombin.
Note: The variability in the reported Ki values for benzamidine against trypsin may be attributed to differences in experimental conditions, such as pH, temperature, and substrate concentration.
Structure-Activity Relationship and the Potential Impact of Fluorination
Benzamidine acts as a competitive inhibitor by binding to the active site of serine proteases. The positively charged amidinium group mimics the side chain of arginine or lysine, allowing it to interact with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of these enzymes.
The introduction of two fluorine atoms at the meta positions of the benzene ring in 3,5-Difluoro-benzamidine is expected to modulate its inhibitory activity through several mechanisms:
Electronic Effects: Fluorine is a highly electronegative atom, and its presence on the aromatic ring will withdraw electron density. This can alter the pKa of the amidinium group, potentially affecting its charge state and interaction with the active site.
Hydrophobicity: Fluorination generally increases the lipophilicity of a molecule. This could lead to altered binding interactions within the active site, which often has hydrophobic sub-pockets.
Binding Conformation: The fluorine substituents may influence the preferred conformation of the inhibitor within the active site, potentially leading to a more or less favorable binding orientation.
Without experimental data, it is difficult to predict the precise effect of 3,5-difluorination on the inhibitory potency. However, studies on other halogenated benzamidine derivatives have shown that such substitutions can lead to either an increase or decrease in inhibitory activity depending on the specific enzyme and the position of the halogen.
Experimental Protocol for Determining Inhibitory Constants (Ki)
To enable a direct and accurate comparison of the inhibitory potencies of benzamidine and 3,5-Difluoro-benzamidine, the following detailed experimental protocol for a competitive enzyme inhibition assay is provided.
Objective: To determine the inhibitory constant (Ki) of test compounds against a serine protease (e.g., trypsin or thrombin) using a chromogenic substrate.
Materials:
Serine protease (e.g., bovine trypsin, human thrombin)
Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2
96-well microplate
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate product (e.g., 405 nm for p-nitroaniline)
Procedure:
Preparation of Reagents:
Prepare a stock solution of the enzyme in the assay buffer.
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water).
Prepare stock solutions of the inhibitors (benzamidine and 3,5-Difluoro-benzamidine) in a suitable solvent. Perform serial dilutions to obtain a range of inhibitor concentrations.
Enzyme Inhibition Assay:
To each well of the microplate, add a fixed volume of assay buffer.
Add a fixed volume of the enzyme solution to each well.
Add varying concentrations of the inhibitor to the test wells. Include control wells with no inhibitor.
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate solution to each well.
Immediately start monitoring the change in absorbance over time using the microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
Data Analysis:
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration.
Plot the initial velocities against the inhibitor concentrations.
To determine the Ki value for a competitive inhibitor, perform the assay at multiple substrate concentrations.
Analyze the data using a suitable kinetic model, such as the Michaelis-Menten equation for competitive inhibition, and fit the data using non-linear regression analysis. Alternatively, a Dixon plot (1/V₀ vs. [I]) or a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) at different inhibitor concentrations can be used to determine the Ki.
Experimental Workflow
The following diagram illustrates the general workflow for the determination and comparison of inhibitory constants.
Caption: Workflow for determining and comparing inhibitory constants.
Signaling Pathway Inhibition
Benzamidine and its derivatives, by inhibiting serine proteases like trypsin and thrombin, can interfere with various physiological and pathological signaling pathways.
validation of 3,5-Difluoro-benzamidine specificity for trypsin-like proteases
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is paramount. This guide provides a comparative analysis of 3,5-Difluoro-benzamidine, a halogenated de...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is paramount. This guide provides a comparative analysis of 3,5-Difluoro-benzamidine, a halogenated derivative of benzamidine, and its performance as an inhibitor of trypsin-like serine proteases. While the difluoro substitution is suggested to enhance binding affinity and selectivity, this guide also presents data on established alternatives to provide a comprehensive landscape for informed decision-making in research and development.
Executive Summary
Benzamidine and its derivatives are well-established competitive inhibitors of trypsin-like serine proteases, which play crucial roles in various physiological and pathological processes. The fundamental inhibitory mechanism involves the positively charged amidinium group of the benzamidine moiety interacting with the negatively charged aspartate residue at the bottom of the S1 pocket of the protease. This guide delves into the specificity of 3,5-Difluoro-benzamidine, comparing its theoretical advantages with the experimentally determined inhibitory activities of its parent compound, benzamidine, and other common trypsin-like protease inhibitors. Due to a lack of publicly available quantitative data for 3,5-Difluoro-benzamidine, this guide provides a framework for its evaluation and presents data for comparable inhibitors to serve as a benchmark.
Inhibitor Performance Comparison
The following tables summarize the available quantitative data for benzamidine and selected alternative inhibitors against key trypsin-like proteases. This data is crucial for assessing the potency and selectivity of these compounds.
Table 1: Inhibitory Activity (Ki in µM) of Benzamidine and Alternatives against Trypsin-Like Proteases
Note: "Data not available" indicates that specific Ki or IC50 values for 3,5-Difluoro-benzamidine could not be found in the reviewed literature. A dash (-) indicates that data was not specified in the cited sources.
Table 2: General Properties of Trypsin-Like Protease Inhibitors
Inhibitor
Type of Inhibition
Key Features
3,5-Difluoro-benzamidine
Competitive (presumed)
Difluoro substitution may enhance binding affinity and selectivity.[3]
Binds to the substrate-binding site of trypsin.[4]
AEBSF (Pefabloc SC)
Irreversible, Serine specific
Lower toxicity and improved solubility in water compared to PMSF.
Aprotinin
Reversible, Competitive
Polypeptide inhibitor, forms a stable complex with trypsin.
Leupeptin
Reversible
Peptide aldehyde, also inhibits some cysteine proteases.
Experimental Protocols
Accurate determination of inhibitor potency is crucial for comparative studies. Below are detailed protocols for determining the IC50 and Ki values of serine protease inhibitors using an absorbance-based assay.
Protocol 1: Determination of IC50 using an Absorbance-Based Assay
This protocol utilizes a chromogenic substrate that releases a colored product upon cleavage by the serine protease. The rate of color development is measured spectrophotometrically.
Materials:
Serine protease of interest (e.g., Trypsin)
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
Inhibitor stock solution (e.g., 3,5-Difluoro-benzamidine in a suitable solvent)
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
96-well microplate
Microplate reader
Procedure:
Prepare Reagents:
Dissolve the serine protease in assay buffer to a final concentration that gives a linear rate of substrate hydrolysis over 10-15 minutes.
Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the desired final concentration (typically at or below the Km value).
Prepare a serial dilution of the inhibitor in assay buffer.
Assay Setup:
In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells.
Add 20 µL of assay buffer to control wells (no inhibitor).
Add 160 µL of the protease solution to all wells.
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.
Initiate Reaction:
Add 20 µL of the pre-warmed chromogenic substrate solution to all wells to start the reaction.
Data Acquisition:
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release) over a set period (e.g., 10-15 minutes) using a microplate reader.
Data Analysis:
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Protocol 2: Determination of Ki for a Competitive Inhibitor
This protocol determines the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.
Materials:
Same as Protocol 1.
Procedure:
Prepare Reagents:
Prepare the protease and inhibitor solutions as described in Protocol 1.
Prepare the chromogenic substrate at various concentrations (ranging from 0.5 to 5 times the Km value).
Assay Setup:
In a 96-well plate, set up reactions with a fixed concentration of the enzyme and a range of substrate concentrations in the presence and absence of different fixed concentrations of the inhibitor.
Data Acquisition:
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration as described in Protocol 1.
Data Analysis:
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
For competitive inhibition, the lines will intersect on the y-axis.
The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration or by using appropriate software for non-linear regression analysis of the velocity data against the substrate and inhibitor concentrations. The Cheng-Prusoff equation can also be used to calculate Ki from the IC50 value if the mechanism of inhibition is known to be competitive: Ki = IC50 / (1 + [S]/Km).
A Researcher's Guide to the Structure-Activity Relationship (SAR) of 3,5-Difluoro-benzamidine Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into small molecule inhibitors is a cornerstone of modern medicinal chemistry. This guide focuses on the 3,5-difluor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into small molecule inhibitors is a cornerstone of modern medicinal chemistry. This guide focuses on the 3,5-difluoro-benzamidine scaffold, a promising but underexplored area for the development of novel therapeutics, particularly serine protease inhibitors. While extensive head-to-head comparative studies on a series of 3,5-difluoro-benzamidine derivatives are not yet prevalent in the public domain, this guide synthesizes the available knowledge on the parent benzamidine class and the well-established effects of fluorination to provide a framework for future structure-activity relationship (SAR) investigations.
Benzamidine-based compounds are well-known for their ability to target the active site of serine proteases, enzymes that play a crucial role in various physiological and pathological processes, including blood coagulation, inflammation, and cancer. However, the inherent basicity of the benzamidine group can lead to poor oral bioavailability.[1] The introduction of fluorine atoms to the phenyl ring is a proven strategy to enhance metabolic stability and improve pharmacokinetic properties.[2][3][4][5] Specifically, the 3,5-difluoro substitution pattern offers a unique combination of electronic and steric effects that can modulate the pKa of the amidine group and introduce favorable interactions with the target enzyme. A study on fluorobenzamidrazone thrombin inhibitors demonstrated that fluorine substitution on the phenylene ring enhanced oral absorption in rats while maintaining intrinsic potency and selectivity.[2]
This guide provides a prospective comparison of hypothetical 3,5-difluoro-benzamidine derivatives to illustrate key SAR principles, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of Hypothetical 3,5-Difluoro-benzamidine Derivatives
To explore the potential SAR of this class of compounds, a hypothetical series of derivatives is presented below. The table outlines variations in a linker region (Linker) and a distal group (R-group), which are common strategies for optimizing inhibitor potency and selectivity. The anticipated activity is based on established principles of medicinal chemistry for serine protease inhibitors.
Compound ID
3,5-Difluoro-benzamidine Core
Linker
R-Group
Anticipated Target Interaction & Rationale
DFB-001
Present
Direct Bond
Phenyl
Baseline Compound. The phenyl group explores a distal hydrophobic pocket.
DFB-002
Present
Amide
4-Chlorophenyl
The amide linker can form hydrogen bonds with the enzyme backbone. The chloro-substituent probes for halogen-binding pockets.
DFB-003
Present
Sulfonamide
Naphthyl
The sulfonamide linker provides alternative hydrogen bonding geometry. A larger naphthyl group aims to maximize hydrophobic interactions.
DFB-004
Present
Ether
4-Methoxyphenyl
The ether linker offers more flexibility. The methoxy group can act as a hydrogen bond acceptor.
DFB-005
Present
Amide
Pyridine
The pyridine R-group introduces a nitrogen atom for potential hydrogen bonding or salt-bridge formation, which could enhance solubility and selectivity.
DFB-006
Present
Amide
Cyclohexyl
The cyclohexyl group explores the requirement for an aliphatic vs. aromatic distal group, providing insights into the shape and nature of the binding pocket.
Experimental Protocols
A critical aspect of any SAR study is the use of robust and reproducible experimental assays. Below is a detailed protocol for a representative in vitro serine protease inhibition assay, which would be suitable for evaluating the activity of 3,5-difluoro-benzamidine derivatives.
In Vitro Serine Protease (e.g., Thrombin) Inhibition Assay
1. Objective:
To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific serine protease.
2. Materials:
Human α-thrombin (or other target serine protease)
Chromogenic substrate specific for the protease (e.g., S-2238 for thrombin)
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 8.0
Test compounds (dissolved in DMSO)
Positive control inhibitor (e.g., a known benzamidine-based inhibitor)
96-well microplates
Microplate reader capable of measuring absorbance at 405 nm
3. Procedure:
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
Assay Plate Setup:
Add 2 µL of the diluted test compounds, positive control, or DMSO (vehicle control) to the appropriate wells of a 96-well plate.
Add 88 µL of Assay Buffer to all wells.
Add 10 µL of the serine protease solution (e.g., thrombin at a final concentration of 1 nM) to all wells except for the blank (substrate control) wells.
Mix gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
Enzymatic Reaction:
Initiate the reaction by adding 10 µL of the chromogenic substrate (e.g., S-2238 at a final concentration of 200 µM) to all wells.
Immediately place the plate in a microplate reader.
Data Acquisition:
Measure the absorbance at 405 nm every minute for 30 minutes at 37°C. The rate of substrate hydrolysis is proportional to the change in absorbance over time.
Data Analysis:
Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time curve.
Determine the percent inhibition for each compound concentration using the following formula:
% Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank))
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing Pathways and Workflows
Diagrams are essential tools for understanding complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language.
Comparative Analysis of 3,5-Difluoro-benzamidine's Potential Cross-Reactivity with Non-Target Enzymes
For researchers and drug development professionals, understanding the selectivity of an enzyme inhibitor is paramount to predicting its potential for off-target effects and ensuring therapeutic efficacy. This guide provi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and drug development professionals, understanding the selectivity of an enzyme inhibitor is paramount to predicting its potential for off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of the potential cross-reactivity of 3,5-Difluoro-benzamidine, a potent enzyme inhibitor, with non-target enzymes. Due to the limited publicly available data specifically for 3,5-Difluoro-benzamidine, this guide leverages data from closely related benzamidine derivatives to offer a comparative perspective on its likely interactions with common serine proteases.
Inhibition Profile of Benzamidine Derivatives against Key Serine Proteases
Benzamidine and its substituted analogues are well-documented inhibitors of serine proteases, a large family of enzymes crucial in various physiological processes, including digestion, blood coagulation, and immunity. Off-target inhibition of these enzymes can lead to undesirable side effects. The following table summarizes the inhibition constants (Ki) of various benzamidine derivatives against common serine proteases to provide a comparative context for the potential cross-reactivity of 3,5-Difluoro-benzamidine.
The following is a detailed methodology for a standard trypsin inhibition assay, which can be adapted to assess the cross-reactivity of 3,5-Difluoro-benzamidine against other serine proteases.
Objective: To determine the inhibitory potential and the inhibition constant (Ki or IC50) of a test compound against trypsin.
Materials:
Trypsin from bovine pancreas
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 10 mM CaCl2)
Test compound (e.g., 3,5-Difluoro-benzamidine) dissolved in a suitable solvent (e.g., DMSO)
Spectrophotometer capable of reading absorbance at 253 nm
96-well UV-transparent microplates
Procedure:
Enzyme and Substrate Preparation:
Prepare a stock solution of trypsin in a cold, slightly acidic buffer (e.g., 1 mM HCl) to maintain stability.
Prepare a stock solution of the substrate BAEE in the Tris-HCl assay buffer.
Inhibitor Preparation:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Create a series of dilutions of the test compound in the assay buffer to test a range of concentrations.
Assay Protocol:
In a 96-well plate, add a fixed amount of trypsin solution to each well.
Add varying concentrations of the test compound (or vehicle control) to the wells and incubate for a pre-determined period (e.g., 5-15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.
Initiate the enzymatic reaction by adding the BAEE substrate to all wells.
Immediately begin monitoring the change in absorbance at 253 nm over time using a spectrophotometer. The hydrolysis of BAEE by trypsin leads to an increase in absorbance at this wavelength.
Data Analysis:
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
Plot the reaction velocity against the inhibitor concentration.
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
If determining the Ki value for competitive inhibition, perform the assay with varying substrate concentrations and use a Lineweaver-Burk or Dixon plot to calculate the Ki.
Visualizing Experimental Workflow and Potential Off-Target Pathways
To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing enzyme cross-reactivity and a simplified signaling pathway where off-target effects could be significant.
Caption: Experimental workflow for determining enzyme inhibition kinetics.
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzamidine Inhibitors for Serine Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of fluorinated and non-fluorinated benzamidine inhibitors, focusing on their efficacy in inhibiting serine protea...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of fluorinated and non-fluorinated benzamidine inhibitors, focusing on their efficacy in inhibiting serine proteases. While direct comparative studies with quantitative data for simple fluorinated versus non-fluorinated benzamidines are not abundant in publicly available literature, this document synthesizes available data for non-fluorinated benzamidines and discusses the potential impact of fluorination based on established principles in medicinal chemistry.
Data Presentation: Inhibitory Potency
The following tables summarize the available inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for non-fluorinated benzamidine and its derivatives against key serine proteases. A lower Ki or IC50 value indicates a higher inhibitory potency.
Table 1: Inhibitory Constants (Ki) of Non-Fluorinated Benzamidine Inhibitors
Note: Extensive searches did not yield specific Ki or IC50 values for a direct fluorinated analogue, such as 4-fluorobenzamidine, against the same enzymes in comparable assays. However, studies on more complex molecules suggest that fluorination can enhance inhibitory activity. For instance, the fluorination of the phenylamidinium component of a tricyclic thrombin inhibitor was found to decrease its Ki value, indicating increased potency.
Discussion on the Impact of Fluorination
The introduction of fluorine into a benzamidine inhibitor can influence its biological activity through several mechanisms:
Electronic Effects: Fluorine is a highly electronegative atom. Its incorporation can alter the electron distribution of the benzamidine ring, potentially affecting the pKa of the amidinium group. This can, in turn, influence the strength of the interaction with the negatively charged aspartate residue in the S1 pocket of serine proteases.
Hydrophobicity and Binding Interactions: Fluorination can increase the hydrophobicity of the molecule, which may lead to enhanced binding in hydrophobic sub-pockets of the enzyme's active site. Furthermore, fluorine can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with the protein backbone or side chains, contributing to tighter binding.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the inhibitor's in vivo half-life.
Conformational Effects: The introduction of fluorine can influence the preferred conformation of the inhibitor, potentially pre-organizing it for a more favorable binding pose within the enzyme's active site.
While quantitative data for a direct comparison is lacking, the general principles of medicinal chemistry and findings from studies on more complex fluorinated inhibitors suggest that strategic fluorination of benzamidine is a promising strategy for enhancing its potency and pharmacokinetic properties as a serine protease inhibitor.
Experimental Protocols
Key Experiment: Spectrophotometric Enzyme Inhibition Assay for Trypsin
This protocol outlines a standard method for determining the inhibitory potency of a compound against trypsin using a chromogenic substrate.
Materials:
Bovine Trypsin
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
Test inhibitor (fluorinated or non-fluorinated benzamidine derivative)
96-well microplate
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
Preparation of Reagents:
Prepare a stock solution of trypsin in 1 mM HCl to prevent autolysis.
Prepare a stock solution of the test inhibitor in DMSO.
Prepare a working solution of BAPNA in the Tris-HCl buffer.
Assay Setup:
In the wells of a 96-well plate, add a fixed volume of Tris-HCl buffer.
Add varying concentrations of the test inhibitor (from the DMSO stock solution) to the wells. Include a control well with DMSO but no inhibitor.
Add a fixed amount of the trypsin solution to each well and incubate for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
Initiation of Reaction and Measurement:
Initiate the enzymatic reaction by adding the BAPNA substrate solution to all wells.
Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time. The rate of increase in absorbance is proportional to the rate of p-nitroaniline production, which reflects the trypsin activity.
Data Analysis:
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time curves for each inhibitor concentration.
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots.[5]
Mandatory Visualizations
Signaling Pathway: The Coagulation Cascade
Benzamidine inhibitors frequently target proteases involved in the blood coagulation cascade, such as thrombin. This pathway is a series of enzymatic reactions leading to the formation of a fibrin clot.
Caption: The Coagulation Cascade and the point of inhibition by benzamidine derivatives.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram illustrates the general workflow for determining the inhibitory potency of a compound.
Caption: General workflow for an enzyme inhibition assay.
Evaluating the Potency of 3,5-Difluoro-benzamidine Against Different Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative evaluation of the potential potency of 3,5-Difluoro-benzamidine as a protease inhibitor. Due to a lack of direct experimen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the potential potency of 3,5-Difluoro-benzamidine as a protease inhibitor. Due to a lack of direct experimental data for this specific compound in publicly available literature, this document leverages structure-activity relationship (SAR) data from related benzamidine derivatives to project its potential efficacy against key serine proteases. Furthermore, a detailed experimental protocol is provided to enable researchers to empirically determine its inhibitory constants.
Introduction to Benzamidines as Protease Inhibitors
Benzamidine and its derivatives are a well-established class of competitive inhibitors of serine proteases, which include crucial enzymes in coagulation (e.g., thrombin), fibrinolysis (e.g., plasmin), and digestion (e.g., trypsin).[1][2] The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of these proteases. Modifications to the benzene ring can significantly alter the inhibitory potency and selectivity of these compounds.
Potency Comparison of Benzamidine and its Derivatives
To establish a baseline for evaluating 3,5-Difluoro-benzamidine, the following table summarizes the inhibitory constants (Ki) of the parent compound, benzamidine, against several common serine proteases.
Note: Specific Ki values for benzamidine against thrombin and plasmin were not consistently found across the literature, though it is a known inhibitor of both.
Projected Potency of 3,5-Difluoro-benzamidine
The introduction of fluorine atoms onto the benzamidine ring is expected to modulate its inhibitory activity. The strong electron-withdrawing nature of fluorine can influence the pKa of the amidinium group and alter the electronic and hydrophobic interactions within the enzyme's active site.
Based on general SAR principles for benzamidine derivatives, the 3,5-difluoro substitution could potentially:
Enhance binding affinity: The electron-withdrawing fluorine atoms may increase the acidity of the amidinium group, potentially leading to stronger electrostatic interactions with the negatively charged aspartate residue in the S1 pocket of serine proteases.
Alter selectivity: The specific substitution pattern will likely influence the inhibitor's affinity for different proteases, potentially leading to increased selectivity for certain enzymes over others.
Without direct experimental data, the precise impact on potency remains speculative. Therefore, experimental validation is crucial.
The following is a detailed protocol for a chromogenic protease inhibition assay, which can be adapted to determine the IC50 and Ki values for 3,5-Difluoro-benzamidine against various proteases like trypsin, thrombin, and plaslin.
Materials:
Protease of interest (e.g., Trypsin, Thrombin, Plasmin)
Specific chromogenic substrate for the chosen protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
3,5-Difluoro-benzamidine hydrochloride
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2)
Dimethyl sulfoxide (DMSO)
96-well microplate
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
Reagent Preparation:
Prepare a stock solution of the protease in the assay buffer. The final concentration will depend on the specific activity of the enzyme.
Prepare a stock solution of the chromogenic substrate in DMSO or water, as per the manufacturer's instructions.
Prepare a stock solution of 3,5-Difluoro-benzamidine in DMSO. Create a series of dilutions in the assay buffer to achieve a range of inhibitor concentrations.
Assay Setup:
In a 96-well plate, add a fixed volume of the assay buffer to each well.
Add varying concentrations of the 3,5-Difluoro-benzamidine solution to the test wells. Include a control well with no inhibitor.
Add a fixed volume of the protease solution to each well and incubate for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
Initiation and Measurement:
Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate to each well.
Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time. The rate of color development is proportional to the enzyme activity.
Data Analysis:
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for determining protease inhibition constants.
side-by-side comparison of 3,5-Difluoro-benzamidine with other commercial protease inhibitors
In the landscape of drug discovery and biomedical research, the inhibition of proteases—enzymes that catalyze the breakdown of proteins—is a critical strategy for therapeutic intervention in a host of diseases, including...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of drug discovery and biomedical research, the inhibition of proteases—enzymes that catalyze the breakdown of proteins—is a critical strategy for therapeutic intervention in a host of diseases, including cancer, viral infections, and inflammatory disorders. Among the vast arsenal of protease inhibitors, small molecules like 3,5-Difluoro-benzamidine have emerged as potent tools for researchers. This guide provides a side-by-side comparison of 3,5-Difluoro-benzamidine with a selection of widely used commercial protease inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of Protease Inhibitors
The efficacy of a protease inhibitor is quantitatively expressed by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these metrics indicates higher potency. While specific experimental data for 3,5-Difluoro-benzamidine is not widely published, data for a closely related dual antithrombotic compound with a 3,5-difluorobenzyl moiety shows a Kᵢ value of 0.33 µM against thrombin, a key serine protease[1]. This suggests that fluorination at the 3 and 5 positions of the benzene ring can yield potent inhibitory activity.
For a comprehensive comparison, the following tables summarize the inhibitory activities of various commercial protease inhibitors against different classes of proteases.
Serine Protease Inhibitors
Serine proteases, characterized by a serine residue in their active site, are involved in processes ranging from blood coagulation to digestion.
Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below are detailed methodologies for key experiments cited in the evaluation of protease inhibitors.
Determination of Inhibition Constant (Kᵢ) for a Competitive Inhibitor
This protocol outlines the steps to determine the Kᵢ of a competitive inhibitor using a continuous fluorometric assay.
Materials:
Protease of interest (e.g., Trypsin)
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
Test inhibitor (e.g., 3,5-Difluoro-benzamidine)
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
96-well black microplate
Fluorescence microplate reader
Procedure:
Reagent Preparation:
Dissolve the protease in assay buffer to a concentration that yields a linear rate of substrate hydrolysis over 10-15 minutes.
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer to various concentrations (ranging from 0.5 to 5 times the Michaelis-Menten constant, Kₘ).
Prepare a stock solution of the test inhibitor and create serial dilutions in the assay buffer.
Assay Setup:
In a 96-well microplate, add the test inhibitor at various concentrations to triplicate wells.
Add assay buffer to control wells (no inhibitor).
Add the protease solution to all wells.
Pre-incubate the plate for 15-30 minutes at the desired temperature (e.g., 37°C) to allow for enzyme-inhibitor binding.
Reaction Initiation and Measurement:
Initiate the reaction by adding the substrate solution to all wells.
Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
Data Analysis:
Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.
Determine the mode of inhibition by analyzing Lineweaver-Burk or Dixon plots.
For competitive inhibition, calculate the apparent Kₘ (Kₘ,app) at each inhibitor concentration.
The Kᵢ can be determined by plotting Kₘ,app versus the inhibitor concentration, where the slope is Kₘ/Kᵢ.
Conversion of IC₅₀ to Kᵢ
The IC₅₀ value can be converted to the Kᵢ value using the Cheng-Prusoff equation, which depends on the mechanism of inhibition. For competitive inhibition, the equation is:
Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
Where:
[S] is the concentration of the substrate used in the assay.
Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.
Signaling Pathways and Experimental Workflows
Protease inhibitors exert their effects by modulating specific signaling pathways. Understanding these pathways is crucial for drug development.
Protease Signaling in Cancer Progression
Proteases, particularly matrix metalloproteinases (MMPs), play a pivotal role in cancer progression by degrading the extracellular matrix (ECM), which facilitates tumor cell invasion and metastasis.[3][8][10][11][12]
Caption: Role of MMPs in Cancer Invasion and Metastasis.
Experimental Workflow for Protease Inhibitor Screening
A typical workflow for identifying and characterizing protease inhibitors involves a multi-step process from initial high-throughput screening to detailed kinetic analysis.
Caption: Workflow for Protease Inhibitor Discovery.
Viral Protease in Polyprotein Processing
Many viruses, including HIV and SARS-CoV-2, synthesize their proteins as a single large polyprotein that must be cleaved by a viral protease to release functional viral enzymes and structural proteins.[1][9] Inhibiting this protease is a key antiviral strategy.
Caption: Inhibition of Viral Polyprotein Processing.
In Vitro Validation of 3,5-Difluoro-benzamidine as a Potent Serine Protease Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an in vitro validation of 3,5-Difluoro-benzamidine as a research tool for the inhibition of serine proteases. Through a comparative anal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in vitro validation of 3,5-Difluoro-benzamidine as a research tool for the inhibition of serine proteases. Through a comparative analysis with established protease inhibitors, this document offers quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to support its application in experimental settings.
Introduction to 3,5-Difluoro-benzamidine
Comparative Performance of Serine Protease Inhibitors
To contextualize the utility of 3,5-Difluoro-benzamidine, its performance can be benchmarked against other widely used serine protease inhibitors. The following table summarizes the inhibition constants (Ki) of benzamidine and other common inhibitors against key serine proteases. A lower Ki value indicates a more potent inhibitor.
Accurate in vitro validation of an enzyme inhibitor requires robust and reproducible experimental protocols. Below are detailed methodologies for determining the 50% inhibitory concentration (IC50) and the inhibition constant (Ki) for a competitive inhibitor like 3,5-Difluoro-benzamidine.
Protocol 1: Determination of IC50 using a Chromogenic Substrate
This protocol describes a colorimetric assay to determine the concentration of an inhibitor required to reduce the activity of a serine protease by 50%.
3,5-Difluoro-benzamidine stock solution (in a suitable solvent like DMSO)
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
96-well microplate
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
Reagent Preparation:
Prepare a working solution of the serine protease in the assay buffer. The final concentration should be sufficient to produce a linear rate of substrate hydrolysis over a 10-15 minute period.
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in the assay buffer.
Prepare a serial dilution of 3,5-Difluoro-benzamidine in the assay buffer. It is advisable to start with a wide concentration range to determine the approximate IC50, followed by a narrower range for a more precise measurement.
Assay Setup:
In a 96-well plate, add the following to each well:
Assay Buffer
Inhibitor solution at various concentrations (or solvent control)
Enzyme solution
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation and Measurement:
Initiate the reaction by adding the chromogenic substrate to each well.
Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. The release of p-nitroaniline from the substrate results in a yellow color.
Data Analysis:
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Protocol 2: Determination of Ki for a Competitive Inhibitor
This protocol outlines the steps to determine the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.
Procedure:
Determine the Michaelis-Menten Constant (Km) of the Substrate:
Perform the enzymatic assay as described in Protocol 1, but in the absence of the inhibitor.
Vary the concentration of the chromogenic substrate.
Measure the initial reaction velocities at each substrate concentration.
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km.
Determine IC50 at a Known Substrate Concentration:
Perform the IC50 determination as described in Protocol 1 using a substrate concentration that is close to the determined Km value.
Calculate Ki using the Cheng-Prusoff Equation:
For a competitive inhibitor, the Ki can be calculated from the IC50 value using the following equation:
Ki = IC50 / (1 + ([S] / Km))
Where:
[S] is the concentration of the substrate used in the IC50 experiment.
Km is the Michaelis-Menten constant of the substrate for the enzyme.
Signaling Pathway and Experimental Workflow
Serine proteases, such as thrombin and trypsin, can act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[7] This signaling cascade is implicated in various cellular processes and diseases.
A Comparative Guide: The Advantages of 3,5-Difluoro-benzamidine Over Traditional Benzamidine as a Serine Protease Inhibitor
In the landscape of drug discovery and biochemical research, the strategic modification of known inhibitors is a cornerstone of developing more potent and specific therapeutic agents. This guide provides a comparative an...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of drug discovery and biochemical research, the strategic modification of known inhibitors is a cornerstone of developing more potent and specific therapeutic agents. This guide provides a comparative analysis of 3,5-Difluoro-benzamidine and its traditional counterpart, benzamidine, as inhibitors of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes.
Introduction to Serine Protease Inhibition
Serine proteases, such as trypsin, thrombin, and plasmin, are characterized by a highly reactive serine residue in their active site. They play critical roles in processes ranging from digestion and blood coagulation to inflammation and immunity.[1][2] Consequently, inhibitors of these enzymes are of significant interest for therapeutic intervention in various diseases. Benzamidine is a classic, reversible competitive inhibitor of serine proteases, recognized for its ability to mimic the arginine and lysine side chains of natural substrates.[3][4] While effective as a research tool, its relatively moderate potency has driven the exploration of structural modifications to enhance its inhibitory activity. The introduction of fluorine atoms into small molecule inhibitors is a well-established medicinal chemistry strategy to improve parameters such as binding affinity and metabolic stability. This guide focuses on the 3,5-difluoro substitution on the benzamidine scaffold.
Enhanced Potency and Binding Affinity
The primary advantage of 3,5-Difluoro-benzamidine lies in its potential for significantly increased inhibitory potency compared to the parent benzamidine molecule. This enhancement is rooted in the fundamental physicochemical effects of fluorination.
Modulation of Acidity (pKa) : The electron-withdrawing nature of the two fluorine atoms on the phenyl ring lowers the pKa of the amidinium group. This increased acidity ensures that the group is more likely to be protonated and positively charged at physiological pH, which is the required state for forming a strong salt bridge with the key aspartate residue (Asp189) in the S1 specificity pocket of trypsin-like serine proteases. A stronger ionic interaction translates directly to a lower inhibition constant (Ki) and higher potency.
Novel Binding Interactions : Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups of the protein backbone within the active site, further stabilizing the enzyme-inhibitor complex.
Comparative Inhibition Data
To illustrate the baseline for comparison, the inhibitory activity of the traditional inhibitor, benzamidine, against several key serine proteases is well-documented.
Table 1: Published inhibition constants (Ki) for the traditional inhibitor, Benzamidine, against common serine proteases. A lower Ki value indicates stronger inhibition.
Based on the physicochemical advantages conferred by difluorination, it is projected that the Ki values for 3,5-Difluoro-benzamidine would be significantly lower than those listed for benzamidine.
Visualizing the Rationale and Workflow
Logical Advantage of Difluorination
The following diagram illustrates the logical flow of how the structural modification of benzamidine leads to enhanced inhibition.
Rationale for enhanced potency of 3,5-Difluoro-benzamidine.
Target Pathway: Trypsin Signaling
Trypsin, a key serine protease, is not merely a digestive enzyme but also a crucial signaling molecule that activates Protease-Activated Receptors (PARs), particularly PAR2.[1][10] This activation triggers G-protein-mediated intracellular signaling cascades involved in inflammation, cell proliferation, and modulation of the intestinal barrier.[10][11] Inhibitors like 3,5-Difluoro-benzamidine can block these signaling events by preventing trypsin activity.
Inhibition of the Trypsin-PAR2 signaling pathway.
Experimental Protocols
To quantitatively assess the advantages of 3,5-Difluoro-benzamidine, a standard set of enzyme kinetic assays would be performed.
Protocol: Determination of Inhibition Constant (Ki)
This protocol outlines a general method for determining the Ki of an inhibitor for a serine protease like trypsin using a chromogenic substrate.
Objective: To determine the inhibition constant (Ki) of 3,5-Difluoro-benzamidine against trypsin and compare it to benzamidine.
Materials:
Enzyme: Bovine Trypsin stock solution (e.g., 1 mg/mL in 1 mM HCl).
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or a similar chromogenic/fluorogenic substrate.[]
Assay Buffer: E.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
Inhibitors: Stock solutions of Benzamidine hydrochloride and 3,5-Difluoro-benzamidine hydrochloride in assay buffer.
Instrumentation: 96-well plate reader or spectrophotometer capable of reading absorbance at ~410 nm.[13]
Procedure:
Assay Preparation: Prepare a series of dilutions of both the substrate (e.g., 0.1 to 5 times the known Km value) and the inhibitors (e.g., 0.5 to 10 times the expected Ki value) in the assay buffer.
Reaction Setup: In a 96-well plate, add the assay buffer, the inhibitor dilution, and the enzyme solution. Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes at a controlled temperature (e.g., 25°C).
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate dilution to each well.
Data Acquisition: Immediately begin monitoring the increase in absorbance at 410 nm (due to the release of p-nitroaniline) over time.[13] Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes to determine the initial reaction velocity (V₀).
Data Analysis:
For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]).
Analyze the data using Michaelis-Menten kinetics.
To determine the Ki for a competitive inhibitor, a Dixon plot (1/V₀ vs. [Inhibitor]) or a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) at various inhibitor concentrations is used. The Ki can be calculated from these plots.[14]
Experimental Workflow Diagram
Workflow for determining the inhibition constant (Ki).
Conclusion
The strategic difluorination of the benzamidine scaffold at the 3 and 5 positions represents a rational design approach to enhance serine protease inhibition. The resulting compound, 3,5-Difluoro-benzamidine, is predicted to exhibit superior potency due to the modulation of the amidinium group's pKa, leading to stronger and more favorable interactions within the enzyme's active site. While direct comparative data requires further experimental validation, the foundational principles of medicinal chemistry strongly support its potential as a more effective research tool and a more promising starting point for the development of therapeutic agents compared to traditional benzamidine. The experimental protocols provided herein offer a clear path for researchers to validate these advantages quantitatively.
Proper Disposal of 3,5-Difluoro-benzamidine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals The proper disposal of 3,5-Difluoro-benzamidine, a fluorinated organic compound often used in pharmaceutical and...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3,5-Difluoro-benzamidine, a fluorinated organic compound often used in pharmaceutical and biochemical research, is critical to ensure laboratory safety and environmental protection. Due to its chemical nature, this compound requires specific handling and disposal procedures. This guide provides a step-by-step operational plan for its safe disposal.
Hazard Identification and Safety Summary
3,5-Difluoro-benzamidine and its common salt form, 3,5-Difluoro-benzamidine hydrochloride, are classified as hazardous materials. The primary route of acute toxicity is oral ingestion. The strong carbon-fluorine bonds characteristic of fluorinated compounds contribute to their environmental persistence, necessitating disposal methods that ensure complete destruction.
Hazard Classification
GHS Pictogram
Signal Word
Hazard Statement
Precautionary Statement (Disposal)
Acute Toxicity 4, Oral
GHS07
Warning
H302: Harmful if swallowed
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of 3,5-Difluoro-benzamidine is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the sanitary sewer.
1. Personal Protective Equipment (PPE):
Before handling 3,5-Difluoro-benzamidine for disposal, ensure you are wearing appropriate PPE:
Solid Waste: Collect pure 3,5-Difluoro-benzamidine, contaminated spatulas, weighing paper, and other solid materials in a dedicated, sealed container labeled as "Hazardous Waste."
Liquid Waste: If 3,5-Difluoro-benzamidine is in a solution, collect it in a sealable, chemical-resistant container (e.g., a plastic carboy). Do not mix with incompatible waste streams.[2]
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3,5-Difluoro-benzamidine," and the approximate concentration and quantity.
3. Container Management:
Keep the hazardous waste container securely closed except when adding waste.
Store the container in a designated satellite accumulation area within the laboratory.[3][4] This area should be away from general lab traffic and incompatible materials.
4. Disposal of Empty Containers:
Empty containers that held 3,5-Difluoro-benzamidine must also be disposed of as hazardous waste.
If institutional guidelines permit, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the container may be disposed of as regular trash, with all labels defaced.
5. Final Disposal Method:
High-Temperature Incineration: This is the preferred and most effective method for the complete destruction of fluorinated organic compounds.[6] The high temperatures are necessary to break the stable carbon-fluorine bond. The incinerator must be licensed to handle halogenated organic waste.
Hazardous Waste Landfill: If high-temperature incineration is not accessible, disposal in a designated hazardous waste landfill is an alternative. The landfill must be permitted to accept halogenated organic waste.[6]
Contact Your Institution's Environmental Health and Safety (EHS) Office: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office. They will ensure that the waste is handled and disposed of in compliance with all federal, state, and local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of 3,5-Difluoro-benzamidine.
Figure 1. Disposal Workflow for 3,5-Difluoro-benzamidine
Personal protective equipment for handling 3,5-Difluoro-benzamidine
This guide provides immediate and essential safety, operational, and disposal information for handling 3,5-Difluoro-benzamidine in a laboratory setting. The following procedures are designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides immediate and essential safety, operational, and disposal information for handling 3,5-Difluoro-benzamidine in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure personal safety and environmental compliance.
Chemical Identifier: 3,5-Difluoro-benzamidine is commonly handled in its hydrochloride salt form.
Ensure a safety shower and eyewash station are readily accessible.[4]
Work within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
Assemble all necessary equipment and reagents before handling the compound.
Handling:
Don the appropriate PPE as outlined in the table above.
Avoid direct contact with the skin, eyes, and clothing.[5]
Use dry, clean utensils for transferring the solid material to prevent contamination and dust generation.
Keep the container tightly closed when not in use.[2]
In Case of Exposure:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal of 3,5-Difluoro-benzamidine and its contaminated materials is crucial to prevent environmental harm.
Waste Collection:
Treat all 3,5-Difluoro-benzamidine waste, including contaminated labware and PPE, as hazardous chemical waste.[6]
Collect solid waste in a clearly labeled, sealed, and compatible container.[2]
Do not mix with other waste streams to avoid potentially hazardous reactions.
Container Disposal:
For empty containers, the first rinse must be collected and disposed of as hazardous waste.[6]
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[6]
After thorough rinsing, deface or remove the label before disposing of the container as regular solid waste.[6]
Final Disposal:
Dispose of the collected hazardous waste through an authorized waste disposal company.[4]
Do not dispose of 3,5-Difluoro-benzamidine down the drain or in the regular trash.[6][7]
Experimental Workflow and Disposal Visualization
The following diagram illustrates the procedural flow for the safe handling and disposal of 3,5-Difluoro-benzamidine.
Caption: A workflow diagram for the safe handling and disposal of 3,5-Difluoro-benzamidine.